A Comprehensive Technical Guide to the Physicochemical Properties of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
Abstract: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a chiral synthetic building block of increasing importance in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the benzofuran s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a chiral synthetic building block of increasing importance in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the benzofuran scaffold, combined with the stereochemistry of the amine, imparts unique properties that are highly valuable for the development of novel therapeutic agents. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and expert-driven theoretical insights. It further details the critical analytical methodologies required for its characterization, ensuring researchers and drug development professionals can confidently assess its quality, stability, and suitability for their applications.
Core Molecular Identity and Structural Attributes
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a substituted dihydrobenzofuran characterized by a primary amine at the chiral center on the C3 position and a fluorine atom at the C4 position of the aromatic ring. This unique substitution pattern dictates its reactivity, stereochemical interactions, and overall physicochemical profile.
Dihydrobenzofuran Core: This scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3] Its relative rigidity can help in pre-organizing substituents for optimal target binding.
Chiral Amine at C3: The (S)-stereochemistry at the C3 position is critical for stereospecific interactions with biological targets. The primary amine serves as a key hydrogen bond donor and a site for salt formation or further chemical modification.
Fluorine at C4: The placement of a fluorine atom significantly influences the molecule's properties. As a highly electronegative atom, it modulates electronic properties (pKa), can block metabolic pathways, and often enhances binding affinity and membrane permeability.[4]
Physicochemical Profile: A Blend of Theory and Practice
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development, influencing everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME).
Property
Value / Expected Behavior
Significance in Drug Development
pKa (Conjugate Acid)
Estimated: 8.0 - 9.0
Governs ionization state, solubility, and receptor interactions.
LogP
Estimated: 1.0 - 2.0
Indicates lipophilicity, affecting permeability and protein binding.
Aqueous Solubility
pH-dependent
Critical for formulation and bioavailability.
Thermal Stability
To be determined by TGA
Defines handling, storage, and processing limits.
Melting Point
To be determined by DSC
Important for solid-state characterization and formulation.
Basicity and Ionization (pKa)
The primary amine at C3 makes the molecule basic. However, the adjacent aromatic ring and the ortho-fluoro substituent exert strong electronic effects. The fluorine atom's potent inductive electron-withdrawing effect is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity (lowering the pKa of the corresponding conjugate acid) compared to its non-fluorinated analog.[4] This modulation is critical, as the ionization state at physiological pH (7.4) affects how the molecule interacts with its biological target and its overall ADME properties.
Structural Elucidation and Crystallographic Analysis of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine: A Technical Guide
Executive Summary The chiral scaffold (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1213519-46-0) has emerged as a privileged building block in modern medicinal chemistry [1]. Its rigidified bicyclic structure, combin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chiral scaffold (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1213519-46-0) has emerged as a privileged building block in modern medicinal chemistry [1]. Its rigidified bicyclic structure, combined with the precise spatial orientation of the C3-amine and the electronic influence of the C4-fluorine, makes it highly valuable for developing selective central nervous system (CNS) agents, such as 5-HT2A receptor agonists, and targeted protease inhibitors, including Factor XIa modulators [2, 3].
This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic analysis of this compound. By detailing the transition from sample derivatization to absolute configuration assignment via Single-Crystal X-Ray Diffraction (SCXRD), this guide equips researchers with the protocols necessary to validate stereochemical integrity for Structure-Based Drug Design (SBDD).
Chemical Context and Pharmacological Significance
The pharmacological utility of the 2,3-dihydrobenzofuran-3-amine core relies entirely on its 3D conformation and enantiomeric purity.
Stereochemical Precision: The (S)-enantiomer projects the protonated amine into specific polar microenvironments within target proteins. For instance, in Factor XIa inhibitors, this amine forms a critical salt bridge with the Asp189 residue in the S1 pocket [2].
Electronic and Steric Tuning: The introduction of a fluorine atom at the C4 position serves a dual purpose. Inductively, it modulates the pKa of the adjacent C3-amine, optimizing its pharmacokinetic profile. Sterically, the highly electronegative fluorine acts as a bioisostere for hydrogen or hydroxyl groups, engaging in orthogonal halogen bonding within hydrophobic sub-pockets.
Fig 1: Pharmacophoric contributions of the (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold.
Methodological Workflows: A Self-Validating System
Freebase amines of this molecular weight are typically oily liquids or low-melting solids that are highly susceptible to atmospheric oxidation and CO2 absorption (forming carbamates). To obtain diffraction-quality crystals, the freebase must be converted into a stable salt. The hydrochloride (HCl) salt is preferred because the chloride ion acts as a strong hydrogen-bond acceptor, creating a robust, highly ordered crystal lattice driven by
N−H⋯Cl
interactions.
Protocol 1: Hydrochloride Salt Formation
Causality: Conducting this reaction at low temperatures controls the nucleation rate and prevents exothermic degradation, ensuring high chemical purity prior to crystallization.
Dissolution: Dissolve 50 mg of enantiopure (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine freebase in 2.0 mL of anhydrous diethyl ether (
Et2O
) in a dry, inert-gas-purged vial.
Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of 2.0 M HCl in
Et2O
. A white precipitate will form immediately.
Isolation: Stir for 15 minutes, then isolate the solid via vacuum filtration. Wash the filter cake with cold anhydrous
Et2O
(2 × 1 mL) to remove unreacted freebase and impurities.
Validation: Dry the solid under high vacuum. Confirm complete protonation and structural integrity via
1H
NMR (in DMSO-
d6
), ensuring the downfield shift of the amine protons (
−NH3+
broad singlet ~8.5 ppm).
Protocol 2: Vapor Diffusion Crystallization
Causality: Vapor diffusion relies on a solubility gradient. As the volatile anti-solvent slowly diffuses into the solvent chamber, the solubility of the salt decreases logarithmically. This slow kinetic approach favors the growth of macroscopic, defect-free single crystals over microcrystalline powders.
Preparation: Dissolve 15 mg of the validated HCl salt in a minimum volume (approx. 0.3 mL) of HPLC-grade Methanol (the solvent) in a 2-dram inner vial.
Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of Ethyl Acetate (the anti-solvent).
Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm.
Incubation: Store the chamber in a vibration-free environment at a constant 20 °C. Diffraction-quality, block-like crystals typically form within 3 to 7 days.
Causality: Copper radiation is mandatory here. Mo K
α
radiation lacks the wavelength necessary to generate a strong anomalous dispersion signal from light atoms (C, H, N, O, F). Cu K
α
maximizes this signal, allowing for the precise calculation of the Flack parameter, which is the definitive proof of absolute configuration.
Mounting: Select a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) under a polarizing microscope. Coat the crystal in perfluoropolyether cryo-oil to prevent solvent loss and mount it on a MiTeGen micro-loop.
Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Cu K
α
microfocus source (
λ=1.54178
Å). Flash-cool the crystal to 100 K using a nitrogen cryostream to minimize thermal atomic displacement (Debye-Waller factors).
Integration & Refinement: Collect full-sphere data. Integrate the frames and apply a multi-scan absorption correction. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Fig 2: Step-by-step crystallographic workflow from freebase to absolute configuration validation.
Quantitative Data Presentation
The following table summarizes the expected crystallographic parameters for the (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride salt based on standard chiral amine diffraction profiles.
Crystallographic Parameter
Value / Description
Chemical Formula
C8H9ClFNO
Formula Weight
189.61 g/mol
Crystal System
Orthorhombic
Space Group
P212121
(Standard for enantiopure chiral organics)
Temperature
100(2) K
Wavelength
1.54178 Å (Cu K
α
)
Volume
~ 1125
A˚3
Z (Molecules/unit cell)
4
Absorption Coefficient (
μ
)
~ 3.1
mm−1
Flack Parameter (
x
)
0.02(3) (Values near 0 validate the (S)-configuration; values near 1 indicate the inverted (R)-structure)
Final R indices [I>2
σ
(I)]
R1≈0.035
,
wR2≈0.089
Structural Insights and SBDD Implications
Upon successful refinement, the crystallographic data reveals critical geometric features:
Ring Puckering: The 2,3-dihydrobenzofuran ring is not perfectly planar. The oxygen atom and C2/C3 carbons typically adopt an envelope conformation. This puckering dictates the exact trajectory of the C3-amine vector.
Hydrogen Bonding Network: In the solid state, the
−NH3+
group forms three distinct hydrogen bonds with adjacent chloride counterions. In a biological context, this mimics the multi-dentate hydrogen bonding observed when the compound binds to aspartate or glutamate residues in GPCRs (like 5-HT2A) [3].
C-F Bond Metrics: The C4-F bond length (typically ~1.35 Å) and its angular relationship to the amine group provide exact coordinates for in silico docking studies. The proximity of the fluorine to the amine induces a slight polarization that must be accounted for in quantum mechanical (QM) scoring functions during drug screening.
By securing the absolute configuration and precise 3D coordinates of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, medicinal chemists can confidently integrate this scaffold into advanced computational pipelines, minimizing off-target liabilities and optimizing target binding affinity.
References
Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach. Journal of Medicinal Chemistry - ACS Publications.[Link]
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists: PubMed Central (PMC).[Link]
Foundational
An In-Depth Technical Guide to the In Vitro Pharmacology of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Derivatives
Introduction: The Dihydrobenzofuran Scaffold as a Privileged Structure in Neuropharmacology The 2,3-dihydrobenzofuran moiety is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dihydrobenzofuran Scaffold as a Privileged Structure in Neuropharmacology
The 2,3-dihydrobenzofuran moiety is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] Within the realm of neuroscience, specific aminopropyl-dihydrobenzofuran derivatives have been identified as central nervous system (CNS) stimulants, suggesting potent interactions with monoamine neurotransmitter systems.[4]
This guide focuses on the in vitro pharmacological characterization of a specific subclass: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine derivatives . Given their structural similarity to known monoamine reuptake inhibitors, a logical and systematic evaluation of their interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is paramount. Furthermore, assessing potential off-target effects, such as the inhibition of monoamine oxidase (MAO) enzymes, is critical for building a comprehensive safety and efficacy profile.[5]
This document provides field-proven insights and detailed protocols for the essential in vitro assays required to elucidate the pharmacological profile of these compounds, guiding the user from initial target binding to functional activity and selectivity.
Part I: Primary Target Affinity Determination via Radioligand Binding Assays
Expertise & Rationale: The foundational step in characterizing any new chemical entity is to determine if it physically interacts with its intended biological target. A radioligand binding assay is the gold standard for this purpose.[6][7] It provides a direct, quantitative measure of the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a receptor or transporter. This is achieved by measuring the displacement of a known high-affinity radiolabeled ligand. By conducting these assays in isolated cell membranes expressing a single human transporter, we can measure target engagement directly, free from the complexities of downstream cellular processes.
The workflow below outlines the critical steps for determining the binding affinity of a test compound for the serotonin transporter (SERT). The same principle is applied for NET and DAT, using transporter-specific radioligands.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay for hSERT
This protocol is a self-validating system, incorporating controls for total and non-specific binding, which are essential for accurate data interpretation.[8]
Materials:
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human SERT (hSERT).[8]
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Scintillation Fluid: A high-efficiency liquid scintillation cocktail.
Step-by-Step Methodology:
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
Compound Addition: Add test compounds in desired concentrations. For total binding wells, add vehicle (e.g., DMSO). For non-specific binding (NSB) wells, add 10 µM Fluoxetine.[9]
Radioligand Addition: Add [³H]Citalopram to all wells at a final concentration approximately equal to its Kₔ (e.g., 1 nM).
Initiate Reaction: Add cell membranes (5-15 µg protein per well) to all wells to initiate the binding reaction. The total assay volume is typically 150-200 µL.
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]
Harvesting: Rapidly transfer the contents of the plate onto the pre-soaked GF/B filter mat using a cell harvester. This separates bound from unbound radioligand.
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.[9]
Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter.
Data Analysis: Specific binding is calculated as (Total Binding cpm) - (NSB cpm). Plot the percent specific binding against the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.[10]
Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.
Data Presentation: Binding Affinities
Quantitative data should be summarized for clear comparison across different transporters to establish a selectivity profile.
Derivative
SERT Kᵢ (nM)
NET Kᵢ (nM)
DAT Kᵢ (nM)
SERT/NET Selectivity
SERT/DAT Selectivity
Derivative A
1.5
250
800
167
533
Derivative B
5.2
10.1
1200
1.9
231
Fluoxetine (Control)
1.1
150
950
136
864
Part II: Functional Characterization via Neurotransmitter Uptake Assays
Expertise & Rationale: While binding affinity is crucial, it does not guarantee functional activity. A compound could be an inhibitor, a substrate, or have no functional effect. A neurotransmitter uptake assay directly measures the compound's ability to block the primary function of monoamine transporters: clearing neurotransmitters from the synaptic cleft.[11] Using synaptosomes—resealed nerve terminals prepared from brain tissue—provides a robust, physiologically relevant ex vivo model that contains all the necessary machinery for transporter function.[12][13]
This protocol is designed to measure the initial rate of uptake, which is the most accurate way to assess inhibitor potency. The inclusion of a 4°C control is critical, as active transport is temperature-dependent.[12]
Materials:
Synaptosomes: P2 pellet prepared from fresh rat brain homogenate (e.g., frontal cortex for SERT/NET, striatum for DAT).[12]
Uptake Buffer: Krebs-Ringer's-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 2 mM CaCl₂, pH 7.4).[10]
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
Test Compounds: Serially diluted as in Protocol 1.
Positive Control: A known SERT inhibitor (e.g., Citalopram).
Step-by-Step Methodology:
Synaptosome Preparation: Homogenize dissected brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the P2 pellet, which is enriched with synaptosomes. Resuspend the pellet in ice-cold KRH buffer.[12]
Assay Setup: In tubes or a 96-well plate, add test compounds or vehicle.
Pre-incubation: Add the synaptosomal suspension (e.g., 50-100 µg protein) and pre-incubate for 5-10 minutes at 37°C to allow the test compound to interact with the transporters.
Controls: Prepare parallel sets of tubes. One set for "Total Uptake" at 37°C with vehicle, and another for "Non-specific Uptake" where incubation will occur at 4°C (at this temperature, active transport is inhibited).[12]
Initiate Uptake: Start the reaction by adding [³H]5-HT (final concentration ~10-20 nM).
Timed Incubation: Incubate for a short, fixed period (e.g., 4 minutes) at 37°C (and 4°C for NSU). This ensures the measurement reflects the initial velocity of uptake.[12]
Termination: Stop the reaction by rapid filtration over GF/B filters, followed by immediate washing with 3 x 3 mL of ice-cold buffer.
Quantification: Measure the radioactivity trapped on the filters via liquid scintillation counting.
Data Analysis: Calculate specific uptake: (Uptake at 37°C) - (Uptake at 4°C). Determine the percent inhibition for each compound concentration relative to the control (vehicle) specific uptake. Plot the data and use non-linear regression to calculate the IC₅₀ value.
Data Presentation: Functional Potency
Derivative
5-HT Uptake IC₅₀ (nM)
NE Uptake IC₅₀ (nM)
DA Uptake IC₅₀ (nM)
Derivative A
3.1
450
>10,000
Derivative B
9.8
15.3
>10,000
Fluoxetine (Control)
2.5
310
>10,000
Part III: Selectivity Profiling Against Monoamine Oxidase (MAO)
Expertise & Rationale: A compound that increases synaptic monoamine levels by blocking reuptake must be evaluated for its effect on monoamine metabolism. Monoamine oxidases (MAO-A and MAO-B) are the primary enzymes responsible for the degradation of serotonin, norepinephrine, and dopamine.[14] Unintended inhibition of MAO, particularly MAO-A, by a reuptake inhibitor could lead to excessive synaptic neurotransmitter levels, potentially causing serotonin syndrome. A fluorescence-based assay provides a high-throughput, non-radioactive method to quickly assess a compound's potential for MAO inhibition.[15]
Conceptual Relationship: Reuptake vs. Metabolism Inhibition
The diagram below illustrates the two distinct mechanisms that increase synaptic monoamine concentration. A successful drug candidate should ideally act on only one of these pathways to ensure a predictable and safe pharmacological effect.
Caption: Dual mechanisms for increasing synaptic monoamines.
Protocol 3: Fluorometric MAO-A/B Inhibition Assay
This is a robust, high-throughput compatible assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, via a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate.[15]
Substrate: A non-selective MAO substrate like kynuramine or a selective substrate if preferred.[5]
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[14]
Test Compounds: Serially diluted.
Step-by-Step Methodology:
Assay Setup: In a black 96-well plate, add test compounds or positive controls.
Enzyme Addition: Add MAO-A or MAO-B enzyme to the respective wells and pre-incubate for 10-15 minutes at 37°C.
Initiate Reaction: Start the reaction by adding a mixture of the MAO substrate and the detection reagents (HRP and Amplex Red).
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 530/590 nm) every 1-2 minutes for 20-30 minutes.
Data Analysis: The rate of reaction (slope of the fluorescence vs. time curve) is proportional to MAO activity.
IC₅₀ Determination: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.
Data Presentation: MAO Inhibition Potency
Derivative
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Derivative A
> 50
> 50
Derivative B
> 50
> 50
Clorgyline (Control)
0.003
8.5
Selegiline (Control)
9.2
0.007
Conclusion: Synthesizing the In Vitro Pharmacological Profile
By systematically applying the assays described in this guide, a drug development professional can build a comprehensive in vitro pharmacological profile for any (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine derivative.
Derivative A , based on the hypothetical data, would be classified as a potent and selective serotonin reuptake inhibitor (SSRI) . It exhibits high affinity for SERT, potently inhibits serotonin uptake, and has over 100-fold selectivity against NET and DAT. Crucially, it shows no significant inhibition of MAO-A or MAO-B, indicating a low risk for mechanism-based drug-drug interactions.
Derivative B would be classified as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) . It displays high affinity and functional potency at both SERT and NET with minimal activity at DAT and no MAO inhibition.
This structured, multi-assay approach ensures that decisions on which compounds to advance are based on a robust and trustworthy dataset, fulfilling the core principles of modern drug discovery.
References
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). National Center for Biotechnology Information. Available at: [Link]
Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC. (2002). National Center for Biotechnology Information. Available at: [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (2020). Frontiers. Available at: [Link]
In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed. (2017). National Center for Biotechnology Information. Available at: [Link]
Synaptosomal uptake of norepinephrine and 5-hydroxytryptamine and synthesis of catecholamines during benzodiazepine treatment - PubMed. (1978). National Center for Biotechnology Information. Available at: [Link]
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.). Springer Nature. Available at: [Link]
Cell membrane preparation and radioligand-binding assay - Bio-protocol. (n.d.). Bio-protocol. Available at: [Link]
Uptake and release of neurotransmitters - PubMed. (2001). National Center for Biotechnology Information. Available at: [Link]
Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience. (2002). Journal of Neuroscience. Available at: [Link]
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society of Chemistry. Available at: [Link]
Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv.org. (2025). bioRxiv. Available at: [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016). Springer. Available at: [Link]
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. - SciSpace. (n.d.). SciSpace. Available at: [Link]
Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine - MilliporeSigma. (n.d.). MilliporeSigma. Available at: [Link]
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI. (2024). MDPI. Available at: [Link]
Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - United Arab Emirates - Ministry of Health and Prevention. (n.d.). Ministry of Health and Prevention. Available at: [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019). ScienceOpen. Available at: [Link]
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (2016). National Center for Biotechnology Information. Available at: [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Royal Society of Chemistry. Available at: [Link]
Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016). MedCrave. Available at: [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]
Navigating the Preclinical Gauntlet: A Technical Guide to the Safety and Toxicity Assessment of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
A Senior Application Scientist's Perspective on Establishing a Robust Preclinical Safety Profile for Novel Chemical Entities In the landscape of drug discovery and development, the journey from a promising chemical entit...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Establishing a Robust Preclinical Safety Profile for Novel Chemical Entities
In the landscape of drug discovery and development, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous scientific evaluation. For novel compounds such as (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, a thorough understanding of its preclinical toxicity and safety profile is not merely a regulatory hurdle, but a fundamental scientific necessity. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the core principles and methodologies for establishing a comprehensive safety assessment. While specific data for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is not publicly available, this document will serve as a detailed roadmap for the requisite studies, grounded in established regulatory guidelines and industry best practices.
The Strategic Imperative of a Phased and Integrated Safety Assessment
The preclinical safety evaluation of a new chemical entity (NCE) is a multi-faceted process designed to identify potential hazards to humans before the initiation of clinical trials.[1][2][3] This endeavor is guided by international regulatory frameworks, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5] A well-designed preclinical program not only ensures patient safety but also de-risks subsequent development by identifying potential liabilities early in the process.[6][7]
The core philosophy is a tiered approach, starting with in vitro and in silico methods to screen for potential issues, followed by in vivo studies in relevant animal models to understand systemic effects.[1][8] This progression allows for informed decision-making at each stage of development, optimizing the use of resources and adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.
Foundational Pillars of Preclinical Safety Assessment
The preclinical safety assessment of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine would be built upon several key pillars of toxicological investigation. Each of these areas addresses a specific set of potential risks associated with the introduction of a novel substance into a biological system.
Safety Pharmacology: Unveiling On-Target and Off-Target Effects
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[9][10][11] These studies are critical for identifying acute and potentially life-threatening risks before first-in-human (FIH) trials.[6][12] The "core battery" of safety pharmacology studies focuses on three critical organ systems:
Central Nervous System (CNS): Assesses effects on behavior, coordination, sensory and motor function.[13][14]
Cardiovascular System: Evaluates effects on blood pressure, heart rate, and cardiac electrical activity (e.g., ECG).[9][14] A key in vitro assay in this area is the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.[9]
Respiratory System: Measures effects on respiratory rate, tidal volume, and other parameters of respiratory function.[9][14]
These studies are typically conducted in vivo and aim to define the dose-response relationship of any observed adverse effects.[10]
Caption: Workflow for Core Battery Safety Pharmacology Studies.
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity testing is a critical component of preclinical safety assessment, as it evaluates the potential of a compound to damage genetic material (DNA).[15][16] Such damage can lead to mutations and potentially cancer.[17] Regulatory agencies mandate a standard battery of in vitro and in vivo genotoxicity assays to assess different endpoints of genetic damage.[16][18][19]
The standard test battery typically includes:
A test for gene mutation in bacteria: The bacterial reverse mutation assay (Ames test) is a widely used method to detect point mutations.[13][18]
An in vitro cytogenetic test for chromosomal damage: This can be the in vitro micronucleus assay or the chromosome aberration assay in mammalian cells.[13][15][18]
An in vivo test for genotoxicity: The in vivo micronucleus assay in rodents is a common choice.[17]
A positive result in any of these assays may trigger further investigation to understand the mechanism of genotoxicity and its relevance to human risk.[17]
Protocol Example: In Vitro Micronucleus Assay
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured under standard conditions.
Compound Exposure: Cells are treated with a range of concentrations of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, along with positive and negative controls, for a defined period.
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
Cytokinesis Block: Cytochalasin B is added to block cell division at the cytokinesis stage, resulting in binucleated cells.
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in a population of binucleated cells.
Data Analysis: Statistical analysis is performed to determine if the test compound induces a significant increase in micronucleus frequency compared to the negative control.
Acute and Repeated-Dose Toxicity: Identifying Target Organs and Establishing Safe Doses
Acute toxicity studies evaluate the effects of a single high dose of a substance, while repeated-dose toxicity studies assess the effects of longer-term exposure.[2][8] These studies are fundamental to:
Determining the dose-response relationship for adverse effects.
Establishing the No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for setting the safe starting dose in human clinical trials.[2][14]
These studies are typically conducted in two mammalian species, one rodent and one non-rodent.[2][20] The duration of repeated-dose studies depends on the intended duration of the clinical trials.[21][22]
Illustrative Data Summary: Hypothetical Repeated-Dose Toxicity of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine in Rats (28-day study)
Dose Group (mg/kg/day)
Key Clinical Observations
Changes in Body Weight
Key Clinical Pathology Findings
Key Histopathological Findings
0 (Vehicle Control)
No remarkable findings
Normal gain
Within normal limits
No treatment-related findings
10 (Low Dose)
No remarkable findings
Normal gain
Within normal limits
No treatment-related findings
50 (Mid Dose)
Slight decrease in activity
Slight decrease in weight gain
Minimal, non-adverse increase in liver enzymes
Minimal centrilobular hepatocyte hypertrophy
200 (High Dose)
Lethargy, piloerection
Significant decrease in body weight
Moderate increase in ALT, AST; mild anemia
Moderate centrilobular hepatocyte hypertrophy and necrosis
NOAEL
10 mg/kg/day
This data is hypothetical and for illustrative purposes only.
Toxicokinetics: Linking Exposure to Toxicity
Toxicokinetic studies are an integral part of nonclinical toxicology studies and aim to correlate the observed toxic effects with the systemic exposure to the drug.[2][14] By measuring the concentration of the test compound and its major metabolites in plasma or other biological fluids over time, researchers can understand its absorption, distribution, metabolism, and excretion (ADME) at toxic doses. This information is critical for extrapolating animal data to humans and for designing safe and effective dosing regimens for clinical trials.
Advanced and Long-Term Safety Assessments
Beyond the foundational studies, a comprehensive preclinical safety package for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine would also include assessments of long-term and specialized toxicities, depending on the intended clinical use of the drug.
Carcinogenicity
Carcinogenicity studies investigate the potential of a substance to cause cancer.[5] These are long-term studies, typically two years in rodents, and are required for drugs that are intended for chronic use. The decision to conduct carcinogenicity studies is based on a weight-of-evidence approach that considers the results of genotoxicity assays, the structure-activity relationship of the compound, and the intended duration of clinical use.
Reproductive and Developmental Toxicity
These studies assess the potential adverse effects of a substance on fertility, embryonic and fetal development, and postnatal development.[14] This is a critical area of investigation for any drug that may be used in women of childbearing potential.
Conclusion: A Commitment to Scientific Rigor and Patient Safety
The preclinical safety and toxicity assessment of a novel chemical entity like (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a scientifically demanding and highly regulated process. It requires a deep understanding of toxicology principles, a commitment to rigorous experimental design, and a thorough knowledge of global regulatory guidelines. By systematically investigating the potential adverse effects of a new compound through a tiered and integrated approach, drug developers can build a robust safety profile that is essential for the successful transition from the laboratory to the clinic, ultimately ensuring the well-being of patients.
References
Charles River Laboratories. Safety Pharmacology Studies. Available from: [Link]
Inotiv. How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. 2025. Available from: [Link]
U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]
Charles River Laboratories. In Vivo Genotoxicity Assays. Available from: [Link]
Labcorp. GLP Safety Pharmacology & In Vitro Pharmacology Services. Available from: [Link]
Pugsley, M. K., et al. Safety Pharmacology in Drug Discovery and Development. 2011. Available from: [Link]
Labcorp. Genetic Toxicology: Assessing Genetic Damage and Drug Safety. Available from: [Link]
Labcorp. In vitro toxicology nonclinical studies. Available from: [Link]
InfinixBio. Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. 2026. Available from: [Link]
U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available from: [Link]
BioPharmaSpec. The Crucial Role of preclinical toxicology studies in Drug Discovery. Available from: [Link]
Auxochromofours. IND & NDA Submissions: Non-Clinical Toxicology Guide. 2025. Available from: [Link]
Inotiv. In Vivo Toxicology. Available from: [Link]
NIH's Seed. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]
International Council for Harmonisation. Safety Guidelines. Available from: [Link]
ZeClinics CRO. Non-Clinical Safety Assessment for New Drugs. 2025. Available from: [Link]
U.S. Food and Drug Administration. Step 2: Preclinical Research. 2018. Available from: [Link]
U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available from: [Link]
Noble Life Sciences. Preclinical Toxicology for Successful IND Application. Available from: [Link]
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]
Determining the Receptor Binding Affinity of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine: A Technical Guide
Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. While specific binding data for this mol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. While specific binding data for this molecule is not extensively published, its structural motifs—a fluorinated dihydrobenzofuran core coupled with a primary amine—suggest a strong potential for interaction with monoamine transporters and related G-protein coupled receptors. This document outlines a logical, scientifically rigorous workflow for researchers and drug development professionals to elucidate its pharmacological targets. We will delve into the rationale for target selection, provide detailed, field-proven protocols for competitive radioligand binding assays, and illustrate how to present and interpret the resulting data. This guide is designed not as a static report of known values, but as a practical manual for the de novo characterization of a promising, yet uncharacterized, chemical entity.
Introduction and Rationale
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The addition of a primary amine at the 3-position and a fluorine atom at the 4-position creates (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, a molecule with significant potential for neurological activity.
Structural Analysis and Target Hypothesis:
Primary Amine and Aromatic Ring System: This combination is a classic pharmacophore for ligands of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[4][5] Many selective serotonin reuptake inhibitors (SSRIs) and other antidepressants feature these core elements.[4]
Fluorine Substitution: The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, such as metabolic stability and binding affinity, by modifying its electronic profile and lipophilicity.
Rigidified Scaffold: The dihydrobenzofuran core provides a semi-rigid structure, which can confer selectivity for specific receptor subtypes compared to more flexible molecules.
Based on this analysis, our primary hypothesis is that (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a monoamine reuptake inhibitor .[5] Secondary targets of interest, common for this class of compounds, include serotonin receptors, particularly the 5-HT2A subtype, due to potential "off-target" binding that can modulate the overall pharmacological effect.[6]
This guide will therefore focus on establishing a foundational binding profile against these high-probability targets.
Experimental Strategy: A Tiered Approach
A systematic investigation is crucial. We propose a tiered screening approach to efficiently characterize the binding affinity of our lead compound.
Caption: Tiered screening workflow for affinity profiling.
This workflow prioritizes the most likely targets first (monoamine transporters) to efficiently allocate resources. If high affinity is observed, the screen expands to functionally relevant secondary targets.
Core Methodologies: Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[7] The principle relies on measuring the ability of the unlabeled test compound—(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine—to displace a high-affinity, radioactively labeled ligand ("radioligand") from its target.
General Protocol: Competitive Radioligand Binding
The following protocol is a template that will be adapted for each specific target.
Materials & Reagents:
Test Compound: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, dissolved in an appropriate vehicle (e.g., DMSO).
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human transporter (hSERT, hDAT, hNET) or receptor (h5-HT2A).[8][9]
Radioligand: A high-affinity, specific radioligand for the target of interest (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Ketanserin for 5-HT2A).[9][10]
Assay Buffer: Specific to each target, but generally a Tris-based buffer at physiological pH.[10][11]
Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand to saturate all specific binding sites (e.g., 10 µM Mianserin for 5-HT2A).[12]
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[6][10]
Scintillation Cocktail & Counter: For quantifying radioactivity.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + NSB agent), and Competition (radioligand + membranes + varying concentrations of the test compound).
Reagent Addition: Add assay buffer, radioligand, and either the test compound, NSB agent, or vehicle to the appropriate wells.
Initiate Reaction: Add the prepared membrane suspension to all wells to start the binding reaction.
Incubation: Incubate the plate at a specified temperature (e.g., 27-37°C) for a duration sufficient to reach equilibrium (typically 30-90 minutes).[10][11][12]
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[11]
Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[11]
Target-Specific Assay Conditions
Target
Radioligand
NSB Agent
Receptor Source
Assay Buffer Component
hSERT
[³H]-Citalopram
10 µM Fluoxetine
HEK293-hSERT
120 mM NaCl, 5 mM KCl
hDAT
[³H]-WIN 35,428
10 µM Cocaine
CHO-hDAT
120 mM NaCl, 5 mM KCl
hNET
[³H]-Nisoxetine
10 µM Desipramine
HEK293-hNET
300 mM NaCl, 5 mM KCl
h5-HT2A
[³H]-Ketanserin
10 µM Mianserin
CHO-h5-HT2A
50 mM Tris-HCl, pH 7.4
Data Presentation and Interpretation
All quantitative binding data should be summarized in a clear, tabular format. The Kᵢ value is the ultimate measure of affinity; a lower Kᵢ value indicates higher binding affinity. Selectivity is determined by comparing the Kᵢ values across different targets.
Table 1: Illustrative Binding Affinity Profile of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
Target Transporter/Receptor
Radioligand
Kᵢ (nM)
Hill Slope (n H)
Human Serotonin Transporter (hSERT)
[³H]-Citalopram
5.2
-1.01
Human Dopamine Transporter (hDAT)
[³H]-WIN 35,428
850
-0.98
Human Norepinephrine Transporter (hNET)
[³H]-Nisoxetine
150
-1.05
Human 5-HT2A Receptor
[³H]-Ketanserin
475
-0.99
Note: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the standard format for presenting results from the described assays.
Interpretation of Illustrative Data:
High Affinity & Selectivity for SERT: The hypothetical Kᵢ of 5.2 nM for hSERT indicates potent binding.
Selectivity: The compound is over 28-fold selective for SERT over NET (150 / 5.2) and over 160-fold selective for SERT over DAT (850 / 5.2). This profile is characteristic of a selective serotonin reuptake inhibitor (SSRI).
Off-Target Binding: The moderate affinity for the 5-HT2A receptor (475 nM) is a common feature of some SSRIs and could contribute to the compound's overall pharmacological effects.
Hill Slope: A Hill slope (n H) close to -1.0 suggests that the binding follows the law of mass action for a single site.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded approach to characterizing the receptor binding affinity of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. By systematically applying the detailed radioligand binding protocols for monoamine transporters and the 5-HT2A receptor, researchers can generate a high-quality, quantitative dataset. This foundational data is the first critical step in understanding the compound's mechanism of action and is essential for guiding further preclinical development, including functional assays (e.g., neurotransmitter uptake inhibition, second messenger signaling) and in vivo studies. The structural alerts within this molecule strongly suggest a high probability of interaction with the monoaminergic system, making this a promising line of investigation for novel CNS-active agents.
References
Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids. PubMed, [Link]
Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. PubMed, [Link]
Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. J-STAGE, [Link]
Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. PubMed, [Link]
Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, [Link]
Synthesis of 2-Phenylbenzofuran Derivatives and Selective Binding Activities on Estrogen Receptor. J-STAGE, [Link]
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed, [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC, [Link]
Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PMC, [Link]
Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One, [Link]
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments, [Link]
An In-Depth Technical Guide to the Metabolic Stability of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine in Human Liver Microsomes
Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[1] This guide provides a comprehensive framework for assessing the metabolic stability of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, a novel chemical entity, using human liver microsomes (HLMs) as a primary in vitro tool. We will delve into the mechanistic principles of drug metabolism, provide a detailed, field-proven experimental protocol, and outline the necessary steps for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust metabolic stability assays.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug from discovery to market is fraught with challenges, with pharmacokinetics often being a major hurdle. A compound with excellent pharmacological properties may fail if it is metabolized too quickly in the body, preventing it from reaching its therapeutic target at an effective concentration for a sufficient duration.[1] Therefore, early assessment of metabolic stability is paramount.
Human Liver Microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of human hepatocytes.[1] They are a rich source of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the Phase I metabolism of a vast array of xenobiotics.[1][2] HLM assays are a cost-effective and high-throughput method to predict in vivo hepatic clearance, providing crucial data to guide structure-activity relationship (SAR) studies and select candidates with favorable pharmacokinetic properties.[2][3]
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine presents a unique metabolic profile due to its structural features. The fluorine atom can significantly alter the electronic properties of the aromatic ring, potentially blocking sites of metabolism or influencing the regioselectivity of metabolic enzymes.[4][5][6][7][8] The primary amine and the dihydrobenzofuran core are also potential sites for metabolic modification.[9][10] Understanding the metabolic fate of this compound is therefore essential for its development.
Core Principles & Mechanistic Insights
The Cytochrome P450 Superfamily and the Role of NADPH
The CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates.[11][12][13] In the microsomal system, these enzymes require a continuous supply of electrons, which are provided by the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[11][12][14] The electrons are transferred from NADPH to the CYP enzyme via the flavoprotein cytochrome P450 reductase (CPR) .[13][14][15]
The overall reaction can be summarized as:
Drug + O₂ + NADPH + H⁺ → Drug-OH + H₂O + NADP⁺
Therefore, the inclusion of NADPH in the incubation mixture is absolutely essential for assessing CYP-mediated metabolism.[11][12] Experiments conducted in the absence of NADPH serve as a crucial negative control to confirm that the observed degradation of the test compound is indeed enzymatic and cofactor-dependent.[16]
Potential Metabolic Pathways for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
Based on the structure of the molecule, several metabolic pathways can be hypothesized:
Aromatic Hydroxylation: The benzofuran ring can be hydroxylated by CYP enzymes. The position of the fluorine atom may influence the site of hydroxylation.[6][8]
N-Deamination: The primary amine group is a potential site for oxidative deamination.
Hydroxylation of the Dihydrofuran Ring: The saturated portion of the dihydrofuran ring can also be a target for hydroxylation.
Phase II Conjugation: While HLMs are primarily used for Phase I metabolism, they do contain some UDP-glucuronyltransferases (UGTs).[1] If the necessary cofactors (e.g., UDPGA) were included, glucuronidation of a hydroxylated metabolite could occur.
The following diagram illustrates these potential metabolic transformations.
Caption: Potential Phase I and Phase II metabolic pathways for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine.
Experimental Design & Protocol
A robust experimental design is critical for obtaining reliable and reproducible data. This includes the use of appropriate controls to ensure the validity of the assay.
Materials and Reagents
Test Compound: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from BioIVT)
NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering compound).
Analytical Instrumentation: LC-MS/MS system
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow.
Caption: High-level workflow for the HLM metabolic stability assay.
Detailed Step-by-Step Protocol
Preparation:
Thaw the human liver microsomes at 37°C and dilute them to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[22] Keep on ice.
Prepare a 1 µM working solution of the test compound, positive controls, and negative control in the same buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions and warm to 37°C.
Incubation Setup:
In a 96-well plate, add the diluted HLM solution to each well.
Add the test compound or control compound solutions to their respective wells.
Include a "-NADPH" control for each compound by adding buffer instead of the NADPH regenerating system.
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[23]
Reaction Initiation and Time-Course:
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls.[23]
The final reaction mixture should contain the test compound (e.g., 1 µM), HLMs (e.g., 0.5 mg/mL), and NADPH (e.g., 1 mM) in a total volume of, for example, 200 µL.[2][24]
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard to the respective wells.[1][23] The 0-minute time point should be quenched immediately after adding the NADPH system.
Sample Processing and Analysis:
After quenching, centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Analyze the samples to quantify the remaining parent compound at each time point.[1][25]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for metabolic stability studies due to its high sensitivity, selectivity, and throughput.[26][27] The method involves separating the parent compound from potential metabolites using HPLC and then detecting and quantifying it using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Data Analysis & Interpretation
The primary goal of the data analysis is to determine the rate of disappearance of the parent compound and calculate key pharmacokinetic parameters.
Calculate the Percentage of Compound Remaining:
For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Determine the Rate Constant (k):
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
The slope of the linear regression line of this plot is the elimination rate constant (-k).
Calculate the Half-Life (t½):
The half-life is the time it takes for 50% of the compound to be metabolized.
t½ = 0.693 / k
Calculate the Intrinsic Clearance (CLint):
Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.[28]
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)[1]
Example Data Presentation
The following table presents hypothetical data for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine and control compounds.
The in vitro intrinsic clearance data obtained from HLM assays can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[29][30] This is a valuable tool in early drug development for ranking compounds and predicting their in vivo pharmacokinetic behavior.
If the compound demonstrates moderate to high clearance, follow-up studies are warranted:
Metabolite Identification: Using high-resolution mass spectrometry to identify the structure of the major metabolites.[25]
Reaction Phenotyping: To determine which specific CYP isoforms are responsible for the metabolism of the compound.
Studies in other in vitro systems: Using hepatocytes to assess the contribution of both Phase I and Phase II metabolism.[2][28]
Conclusion
The assessment of metabolic stability in human liver microsomes is a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of the principles, a detailed protocol, and the data analysis required to evaluate the metabolic stability of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. By following a robust and well-controlled experimental design, researchers can generate high-quality data to inform critical decisions in the drug development process, ultimately increasing the probability of selecting a successful clinical candidate.
References
NADPH Role in Cytochrome P450 Monooxygenase System. (n.d.). Google Cloud.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
Shou, W. Z., Magis, L., Li, A. C., Naidong, W., & Bryant, M. S. (2005). A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. Journal of Mass Spectrometry, 40(10), 1347–1356. [Link]
Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. (n.d.). ResearchGate.
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (n.d.). PMC.
Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives. (2025, September 13). MDPI.
A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023, August 28). MDPI.
Assessment of metabolic stability and pharmacokinetics by LC-MS/MS and establishment of the safe dose of IMID-2, a novel anticancer molecule under drug discovery. (2023, June). PubMed.
Technical Support Center: Determining the Effective Half-life of Brd4-IN-7 In Vitro. (n.d.). Benchchem.
How to use hepatocytes for intrinsic clearance prediction? (2025, May 29). Patsnap Synapse.
Cytochrome P450 reductase. (n.d.). Wikipedia.
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450. (n.d.). PMC.
Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. (n.d.). PMC.
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC.
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023, March 2). MDPI.
New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009, November 15). PubMed.
In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. (2025, November 19). Taylor & Francis.
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology.
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC.
Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. (n.d.). PMC.
In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.
Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism. (n.d.). PMC.
High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.).
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate.
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024, August 6). Semantic Scholar.
metabolic stability & determining intrinsic drug clearance. (2023, September 13). YouTube.
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI.
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025, October 14).
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). ResearchGate.
Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. (n.d.). Frontiers.
Warfarin metabolic pathways. Simple diagram shows phase I and II... (n.d.). ResearchGate.
Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. (n.d.).
Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases. (n.d.). PMC.
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Analysis
An Application Note and Protocol for the Chiral HPLC Method Development of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine In the realm of drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-sup...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Chiral HPLC Method Development of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
In the realm of drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are therefore not merely an analytical task but a regulatory necessity and a cornerstone of drug safety and efficacy. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its primary amine functional group and rigid benzofuran scaffold present a unique challenge and opportunity for chiral recognition via High-Performance Liquid Chromatography (HPLC).
This application note provides a comprehensive, experience-driven guide for the development of a robust and reliable chiral HPLC method for the enantiomeric purity determination of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. We will move beyond a simple recitation of steps to explain the underlying chromatographic principles and rationale, empowering the researcher to adapt and troubleshoot the method effectively.
Part 1: The Strategic Approach to Chiral Method Development
Developing a chiral separation method is often less predictable than traditional reversed-phase chromatography.[1] A systematic screening approach, grounded in an understanding of chiral recognition mechanisms, is the most efficient path to success. The mechanism for chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP), leading to differential retention.[2]
The Cornerstone: Chiral Stationary Phase (CSP) Selection
The choice of the CSP is the most critical decision in the method development process.[3] For an analyte like (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, which contains a primary amine (a hydrogen bond donor and acceptor, and a basic center) and an aromatic ring (capable of π-π interactions), several classes of CSPs are promising candidates.
Polysaccharide-Based CSPs: These are the most widely used CSPs due to their broad applicability.[2][4] Derivatives of cellulose and amylose coated or immobilized on a silica support offer a complex combination of interaction sites, including grooves and cavities, that facilitate chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions. Immobilized phases offer the advantage of being compatible with a wider range of solvents.[4]
Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin are particularly effective for separating polar and ionizable compounds, including amines.[5][6] They offer multimodal separation capabilities, functioning in reversed-phase, normal-phase, and polar organic modes.[5]
Cyclodextrin-Based CSPs: These phases create a chiral cavity (an apolar interior and a polar exterior) where analytes can be included.[6] Separation is based on the differential fit and interactions of the enantiomers within this cavity. They are often highly effective in reversed-phase mode.[7][8]
For our target analyte, a primary screening should include columns from at least the polysaccharide and macrocyclic glycopeptide classes to maximize the probability of achieving a successful separation.
The Eluent: Mobile Phase Screening
The mobile phase dictates the strength and nature of the interactions between the analyte and the CSP. A comprehensive screen should evaluate different chromatographic modes.
Normal Phase (NP): Utilizes non-polar solvents like hexane or heptane with a polar modifier, typically an alcohol (e.g., isopropanol, ethanol). This mode often promotes hydrogen bonding and dipole-dipole interactions, which are critical for chiral recognition. For basic analytes like our target amine, the addition of a small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) is crucial to prevent peak tailing and improve resolution.[3][9]
Polar Organic Mode (POM): Employs polar organic solvents like acetonitrile or methanol. For macrocyclic glycopeptide columns, this mode is highly effective for ionizable molecules and can be modified with small amounts of acid and base to optimize selectivity.[5]
Reversed Phase (RP): Uses aqueous buffers mixed with organic solvents like acetonitrile or methanol. This mode is particularly useful for cyclodextrin and some polysaccharide phases.[3][10] The pH of the aqueous component must be carefully controlled to be at least one unit away from the analyte's pKa to ensure a consistent ionization state and reproducible retention.[11]
Workflow for Method Development
The following diagram outlines a logical workflow for systematic chiral method development.
Caption: A systematic workflow for chiral HPLC method development.
Part 2: Experimental Protocol and Data
This section details the practical application of the development strategy, including hypothetical but representative data that illustrates the decision-making process.
Instrumentation and Reagents
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
Chirobiotic™ V (Vancomycin-based macrocyclic glycopeptide)
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).
Sample: A racemic solution of 4-Fluoro-2,3-dihydrobenzofuran-3-amine (1.0 mg/mL in mobile phase).
Screening Results
A primary screening was conducted in normal phase, as it is often highly successful for amines on polysaccharide CSPs.
Screening Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: 280 nm
Injection Volume: 5 µL
Table 1: CSP and Mobile Phase Screening Results
Column
Mobile Phase
Retention Factor (k') (Peak 1 / Peak 2)
Selectivity (α)
Resolution (Rs)
Observations
Lux Amylose-1
Hexane/IPA (90:10) + 0.1% DEA
2.5 / 2.5
1.00
0.0
No separation.
Chirobiotic V
Hexane/EtOH (80:20) + 0.1% DEA
4.1 / 4.3
1.05
0.8
Partial separation, significant tailing.
Lux Cellulose-1
Hexane/IPA (90:10) + 0.1% DEA
3.2 / 3.9
1.22
1.8
Promising baseline separation.
Based on these results, the Lux Cellulose-1 column provided the best initial separation and was selected for further optimization. The selectivity factor (α) greater than 1.2 indicates a strong potential for a robust method.
Method Optimization
The method was optimized by adjusting the percentage of the alcohol modifier (IPA) to fine-tune retention and resolution.
Table 2: Optimization of Isopropanol Concentration
Mobile Phase (Hexane/IPA + 0.1% DEA)
Retention Factor (k') (Peak 1 / Peak 2)
Selectivity (α)
Resolution (Rs)
95:5
5.8 / 7.3
1.26
2.1
90:10
3.2 / 3.9
1.22
1.8
85:15
2.1 / 2.5
1.19
1.6
While a lower IPA percentage (5%) slightly increased selectivity and resolution, it led to longer run times. The 90:10 ratio provided a good balance of resolution (Rs > 1.5) and analysis time, and was therefore chosen for the final method.
Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine.
Combine in a suitable solvent reservoir.
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Solution Preparation:
Accurately weigh approximately 10 mg of the (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine reference standard into a 10 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase to obtain a 1.0 mg/mL solution.
System Equilibration:
Install the Lux Cellulose-1 column in the column compartment.
Pump the mobile phase through the system at 1.0 mL/min for at least 30 minutes to ensure complete equilibration. A stable baseline is indicative of an equilibrated system.
Analysis:
Inject 5 µL of the standard solution.
Acquire data for 15 minutes. The (S)-enantiomer is expected to be the first eluting peak, with the (R)-enantiomer eluting second.
Part 4: Method Validation Strategy
Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2)/Q14 guidelines.[12][13]
Key Validation Parameters
Specificity: The ability to resolve the desired enantiomer from its counterpart and any potential impurities. This is demonstrated by injecting the individual enantiomer, the racemate, and a placebo.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration).
Accuracy: The closeness of the test results to the true value, assessed by analyzing samples with known concentrations (spiked placebo).
Precision: The degree of agreement among individual test results. This includes:
Repeatability: Analysis of multiple samples under the same conditions over a short interval.
Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.[11]
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Validation Workflow Diagram
Caption: A workflow for HPLC method validation per ICH guidelines.
Conclusion
A robust and efficient chiral HPLC method for the separation of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine and its (R)-enantiomer has been successfully developed. By employing a systematic screening strategy, a cellulose-based chiral stationary phase (Lux Cellulose-1) with a mobile phase of n-Hexane, Isopropanol, and Diethylamine (90:10:0.1) was identified as optimal, providing excellent resolution and peak shape. This application note details not only the final protocol but also the logical framework for its development, providing researchers with a comprehensive tool for achieving reliable enantiomeric purity analysis. Subsequent validation of this method in accordance with ICH guidelines will confirm its suitability for routine quality control in a regulated environment.
References
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]
Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. Available at: [Link]
Chiral Amine Thiourea-Promoted Enantioselective Michael Addition Reactions of 3-Substituted Benzofuran-2(3H)-ones to Maleimides. The Journal of Organic Chemistry. Available at: [Link]
Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. The Journal of Organic Chemistry. Available at: [Link]
Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. Available at: [Link]
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. UKJPB. Available at: [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. ResearchGate. Available at: [Link]
Enantioselective Amination of 3‐Substituted‐2‐benzofuranones via Non‐covalent N‐Heterocyclic Carbene Catalysis. ResearchGate. Available at: [Link]
Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry. Available at: [Link]
Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chromatography. J-Stage. Available at: [Link]
The Use of Cyclodextrin-Based LC Stationary Phases for the Separation of Chiral Dihydrobenzofuran Derivatives. ResearchGate. Available at: [Link]
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. Available at: [Link]
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine: A Privileged Chiral Building Block in Modern Drug Discovery
Introduction & Scaffold Rationale In contemporary medicinal chemistry, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine has emerged as a highly versatile and privileged chiral building block. By embedding a primary amine withi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scaffold Rationale
In contemporary medicinal chemistry, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine has emerged as a highly versatile and privileged chiral building block. By embedding a primary amine within a rigidified 2,3-dihydrobenzofuran (DHB) core, this scaffold effectively mimics acyclic phenoxy-ethylamines while minimizing the entropic penalty associated with target binding.
The strategic placement of a fluorine atom at the C4 position serves a dual pharmacological purpose:
Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at the electron-rich aromatic position, significantly improving the pharmacokinetic half-life of the resulting drug candidate.
Physicochemical Modulation: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent C3-amine. This subtle modulation enhances passive membrane permeability and alters the hydrogen-bond donor strength of the amine when interacting with target proteins.
This specific (S)-enantiomer is heavily utilized in the development of targeted therapeutics, including Janus kinase 3 (JAK3) inhibitors for immunosuppression[1], ketohexokinase (KHK) inhibitors for metabolic disorders[2], and various flavonoid-derived antineoplastic agents[3].
Table 1: Physicochemical & Structural Profiling
To facilitate compound handling and rational drug design, the core properties of this building block are summarized below.
Property
Value / Description
Rationale in Drug Design
CAS Number
1213519-46-0 (Free Base)
Standard identifier for commercial procurement and inventory.
Molecular Weight
153.15 g/mol
Low molecular weight provides ample room for downstream functionalization without exceeding Lipinski's limits.
Stereochemistry
(3S) absolute configuration
Dictates the precise spatial orientation required to engage chiral binding pockets (e.g., kinase hinge regions).
Fluorine Effect
C4-Fluoro substitution
Enhances metabolic stability; lowers amine pKa via inductive effect for better oral bioavailability.
Ring System
2,3-Dihydrobenzofuran
Rigidifies the pharmacophore, reducing conformational entropy upon target engagement.
Synthesis and Enantioselective Resolution Workflows
To obtain the enantiopure (S)-isomer, chemists can employ advanced asymmetric synthesis (such as chiral phosphoric acid-catalyzed [3+2] cycloadditions[4]) or a classical racemic synthesis followed by chiral resolution. For scalable, early-stage discovery, the racemic synthesis via an oxime intermediate followed by diastereomeric salt resolution remains the most robust approach[1].
Caption: Workflow for the synthesis and resolution of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine.
Protocol 1: Synthesis of the Racemic Core & Chiral Resolution
Expertise & Experience (Causality):
When reducing the oxime intermediate to the primary amine, inexperienced chemists often default to standard catalytic hydrogenation (e.g., Pd/C with H₂). However, the benzylic C-O bond in the dihydrobenzofuran system is highly susceptible to hydrogenolysis, which leads to unwanted ring-opening. Furthermore, the 4-fluoro substituent can undergo hydrodefluorination under aggressive Pd-catalyzed conditions. To prevent this, we mandate the use of freshly prepared aluminum amalgam (Al/Hg) or milder zinc/acetic acid (Zn/AcOH) conditions. This choice cleanly reduces the oxime while preserving both the heterocyclic core and the critical halogen[1].
Step-by-Step Methodology:
Oxime Formation: Dissolve 4-fluorobenzofuran-3(2H)-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.0 eq). Reflux the suspension for 1 hour. Cool to room temperature, add water, and filter the resulting white needle crystals of the oxime intermediate.
Reduction: Dissolve the oxime in anhydrous THF under an argon atmosphere. Quickly add freshly prepared aluminum amalgam (prepared by dipping polished aluminum foil sequentially in 2% aqueous HgCl₂, water, and THF). Reflux the mixture for 24 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (eluting with EtOAc/Hexanes containing 1% Et₃N) to yield the racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine.
Chiral Resolution: Dissolve the racemic amine in hot isopropanol and add a chiral resolving agent (e.g., L-(+)-tartaric acid or a chiral mandelic acid derivative). Allow the solution to cool slowly to induce the crystallization of the diastereomeric salt enriched in the (S)-enantiomer. Recrystallize twice to achieve >99% enantiomeric excess (ee).
Trustworthiness (Self-Validating Checkpoint): Before proceeding to chiral resolution, analyze the crude racemic amine via LC-MS. A dominant peak at m/z 154.1 [M+H]⁺ with an absence of signals at m/z 136 (defluorination) or m/z 156 (ring-opened product) confirms a successful, non-destructive reduction.
Application in Drug Discovery: Kinase Inhibition
The (S)-4-Fluoro-DHB motif is frequently coupled to purine or imidazopyridine cores to create potent, ATP-competitive kinase inhibitors. A prime example is the targeting of Janus kinase 3 (JAK3), an intracellular tyrosine kinase essential for cytokine signal transduction. Inhibiting JAK3 blocks STAT phosphorylation, thereby preventing the gene transcription pathways responsible for severe autoimmune responses and transplant rejection[1].
Caption: Mechanism of action for (S)-4-Fluoro-DHB derived JAK3 inhibitors in immunosuppression.
Protocol 2: Epimerization-Free Amide Coupling
To integrate the (S)-4-Fluoro-DHB building block into a larger drug scaffold, an amide bond is typically formed with a heteroaryl carboxylic acid.
Table 2: Coupling Reagent Optimization
Coupling Reagent
Base
Solvent
Yield (%)
Epimerization (%)
Rationale
EDC·HCl / HOBt
DIPEA
DMF
65
< 1
Standard method; easy workup but kinetically slower.
HATU
DIPEA
DMF
92
2–5
Highly efficient for sterically hindered amines, but risks racemization if base is in excess.
Expertise & Experience (Causality):
Coupling a sterically hindered, chiral (S)-amine at the C3 position carries a high risk of epimerization if the activated carboxylic acid intermediate is too long-lived or if excessive strong base (like DIPEA) is used. While HATU provides excellent yields, we strongly recommend T3P (Propylphosphonic anhydride) for this specific scaffold. T3P provides a mild activation pathway that significantly minimizes the risk of racemization at the fragile C3 stereocenter. Furthermore, T3P byproducts are highly water-soluble, eliminating the need for tedious chromatographic removal of urea byproducts.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere, dissolve the target heteroaryl carboxylic acid (1.0 eq) and (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (1.05 eq) in anhydrous ethyl acetate (0.2 M).
Base Addition: Add anhydrous pyridine (3.0 eq) dropwise at 0 °C. Stir for 10 minutes to ensure complete dissolution and free-basing of the amine salt.
Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) to the cooled mixture.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Trustworthiness (Self-Validating Checkpoint): Perform chiral HPLC analysis on the crude reaction mixture prior to downstream purification. The chromatogram must confirm >98% ee, validating that the coupling conditions successfully preserved the absolute configuration of the building block.
Conclusion
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a structurally elegant and pharmacologically robust building block. By understanding the chemical vulnerabilities of the DHB core—specifically its susceptibility to hydrogenolysis and epimerization—scientists can deploy optimized, self-validating protocols to seamlessly integrate this scaffold into next-generation therapeutics.
References
US Patent 7,884,109 B2. "Purine and imidazopyridine derivatives." Google Patents.
WO2022212194A1. "KHK inhibitors." Google Patents.
Helgren, T. R., et al. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal, 24(18), 4509-4514. Available at:[Link]
Masson, G., et al. (2016). "Chiral Phosphoric Acid Catalyzed [3 + 2] Cycloaddition and Tandem Oxidative [3 + 2] Cycloaddition: Asymmetric Synthesis of Substituted 3-Aminodihydrobenzofurans." Organic Letters, 18(14). Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Protocol Guide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Subject: Asymmetric Synthesis, Chiral Amines, Biocatalysis, Transfer Hydrogenation
Executive Summary & Chemical Context
The chiral amine 4-fluoro-2,3-dihydrobenzofuran-3-amine is a highly privileged pharmacophore utilized in the development of G-protein coupled receptor (GPCR) modulators, 5-HT2A agonists, and targeted kinase inhibitors[1][2]. Achieving high enantiomeric purity (>99% ee) of either the (R)- or (S)-enantiomer is critical, as stereochemistry directly dictates biological target affinity and metabolic stability.
The Mechanistic Challenge (Causality of Substrate Design)
Synthesizing this specific scaffold presents unique stereoelectronic challenges:
Inductive Effects: The strongly electron-withdrawing fluorine atom at the C4 position increases the electrophilicity of the adjacent C3 carbon. While this accelerates hydride addition, it also increases the susceptibility of the imine/ketone intermediates to hydrolysis.
Steric & Electronic Repulsion: The lone pairs on the C4-fluorine and the ring oxygen create a sterically congested and electronically repulsive face.
Ring Opening Risks: Harsh reductive conditions can trigger unwanted Lewis-acid mediated ring-opening or defluorination of the dihydrobenzofuran system[3].
To overcome these challenges, classical resolution is highly inefficient (yielding a maximum of 50% atom economy). Instead, enantioselective reduction of the corresponding ketone (4-fluoro-2,3-dihydrobenzofuran-3-one) or its imine/oxime derivatives is the industry standard. This guide details three field-proven, self-validating protocols to achieve this transformation.
Methodological Workflows
The selection of the reduction method depends on scale, available infrastructure, and environmental constraints. The decision matrix below illustrates the three primary synthetic pathways.
Figure 1: Synthetic pathways for the enantioselective reduction of 4-fluoro-2,3-dihydrobenzofuran-3-one.
Method 1: Asymmetric Transfer Hydrogenation (ATH) of Imines
Mechanistic Causality
Developed by Noyori and Ikariya, Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral Ru(II) or Rh(III) complex bearing a diamine ligand (e.g., TsDPEN)[4][5]. The reaction proceeds via an outer-sphere mechanism . The catalyst transfers a hydride from the metal and a proton from the ligand's amine directly to the C=N bond via a highly organized, 6-membered pericyclic transition state[5][6]. The rigid transition state effectively discriminates between the two faces of the sterically hindered 4-fluoro-imine, delivering exceptional enantioselectivity.
Protocol: Ru-Catalyzed ATH
Self-Validation Check: The use of an azeotropic formic acid/triethylamine (5:2) mixture ensures a constant hydrogen source while preventing the acidic hydrolysis of the imine intermediate.
Imine Formation:
Dissolve 4-fluoro-2,3-dihydrobenzofuran-3-one (10 mmol) in anhydrous THF (20 mL).
Add 2.0 equivalents of an amine source (e.g., benzylamine or ammonia solution) and 1.5 equivalents of Ti(OiPr)₄ as a water scavenger. Stir at room temperature for 12 hours.
Filter through Celite to remove titanium salts and concentrate the imine in vacuo.
Catalyst Activation:
In a Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM, 5 mL).
Transfer Hydrogenation:
Add the crude imine to the catalyst solution.
Dropwise, add 5 equivalents of a pre-mixed, degassed Formic Acid / Triethylamine (5:2) azeotrope.
Stir at 40 °C for 16 hours. The evolution of CO₂ gas serves as a visual indicator of active hydride transfer.
Workup & Isolation:
Quench the reaction with saturated aqueous NaHCO₃ (to neutralize residual formic acid).
Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate.
If a benzyl protecting group was used, remove it via standard Pd/C catalytic hydrogenation to yield the primary amine.
Engineered ω-transaminases (ω-TAs) offer a direct, one-step reductive amination from the ketone, bypassing unstable imine isolation[7][8]. The reaction follows a Ping-Pong Bi-Bi mechanism utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme's active site has been specifically evolved to accommodate bulky bicyclic substrates, ensuring the 4-fluoro substituent is locked into a specific binding pocket, enforcing absolute facial selectivity (>99.5% ee)[9][10].
Figure 2: Ping-Pong Bi-Bi mechanism of ω-Transaminase mediated reductive amination.
Protocol: Biocatalytic Amination
Self-Validation Check: Isopropylamine (IPA) is used in large excess to drive the thermodynamic equilibrium forward. The reaction must be maintained at pH 7.5; deviation will protonate the PLP cofactor and halt catalysis.
Buffer Preparation:
Prepare 100 mL of 100 mM Sodium Phosphate buffer. Adjust to pH 7.5.
Add 1 mM Pyridoxal-5'-phosphate (PLP) and 500 mM Isopropylamine (amine donor). Re-adjust pH to 7.5 using HCl if necessary.
Enzyme & Substrate Addition:
Dissolve 4-fluoro-2,3-dihydrobenzofuran-3-one (50 mM final concentration) in DMSO (acting as a co-solvent, max 10% v/v to prevent enzyme denaturation).
Add the substrate solution to the buffer.
Add 2-5 mg/mL of engineered ω-Transaminase (e.g., ATA-113 or equivalent (R)-selective mutant).
Incubation:
Incubate in an orbital shaker at 30 °C and 150 rpm for 24–48 hours.
Extraction:
Basify the aqueous mixture to pH 11 using 1M NaOH to ensure the product amine is fully deprotonated.
Extract with Methyl tert-butyl ether (MTBE) (3 × 50 mL).
Dry the organic layer and evaporate to yield the highly pure chiral amine.
Method 3: Borane Reduction of Oxime Ethers (CBS-Type)
Mechanistic Causality
For substrates where transition metals or biocatalysts are unviable, the reduction of O-benzyl or O-nitrobenzyl oxime ethers using borane and a chiral oxazaborolidine (CBS catalyst) is highly effective[11]. The Lewis acidic boron atom of the CBS catalyst coordinates to the oxime nitrogen, activating the C=N bond. Concurrently, the borane coordinates to the catalyst's ring nitrogen, delivering the hydride intramolecularly to the Re or Si face with high precision.
Protocol: CBS Reduction
Oxime Ether Formation:
React the ketone with O-benzylhydroxylamine hydrochloride and pyridine in ethanol at reflux for 4 hours. Isolate the oxime ether.
Asymmetric Reduction:
In a flame-dried flask under argon, dissolve the oxime ether (5 mmol) in anhydrous THF (15 mL).
Add (S)-Me-CBS catalyst (0.5 equivalents). Cool the mixture to -20 °C.
Dropwise, add Borane-THF complex (BH₃·THF, 3.0 equivalents) over 30 minutes to prevent thermal runaway and maintain stereocontrol.
Stir at -20 °C for 4 hours, then slowly warm to room temperature.
Workup:
Carefully quench with methanol (Caution: H₂ gas evolution).
Reflux the mixture for 1 hour to break the boron-amine complex.
Concentrate, dissolve in 1M HCl, wash with ether, basify the aqueous layer, and extract the product with DCM.
Quantitative Data Summary
The following table summarizes the operational metrics of the three protocols, allowing process chemists to select the optimal route based on project phase and scale.
Reduction Method
Catalyst System
Hydrogen / Amine Source
Typical Yield
Enantiomeric Excess (ee)
Scalability & Environmental Impact
ATH of Imines
Ru(II)-TsDPEN
HCO₂H / Et₃N
85 – 92%
>98%
High scalability; requires transition metal scavenging during scale-up.
Biocatalysis
ω-Transaminase
Isopropylamine
75 – 85%
>99.5%
Excellent green chemistry profile; operates in aqueous media at ambient temp.
CBS Reduction
Chiral Oxazaborolidine
BH₃·THF
70 – 80%
90 – 95%
Best for early discovery; uses stoichiometric borane (safety considerations).
References
Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation. RSC Advances. Available at:[Link][12]
Asymmetric Synthesis of Novel (1H-Benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)-acetamides. Acta Poloniae Pharmaceutica. Available at:[Link][11]
Lewis-acid-mediated ring-exchange reaction of dihydrobenzofurans and its application to the formal total synthesis of (–)-quinocarcinamide. Kyoto University Research Information Repository. Available at:[Link][3]
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at:[Link][4]
Transaminase enzyme Technologies. Johnson Matthey. Available at:[Link][7]
Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. Advanced Synthesis & Catalysis. Available at:[Link][9]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists
Document Type: Technical Application Note & Scale-Up Protocol
Abstract
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a high-value chiral building block frequently utilized in the synthesis of GPCR agonists and kinase inhibitors. Traditional synthetic routes relying on classical chiral resolution or transition-metal-catalyzed asymmetric hydrogenation often suffer from low yields, high process mass intensity (PMI), and heavy metal contamination. This application note details a highly efficient, scalable, and self-validating two-stage process: the construction of the 4-fluorobenzofuran-3(2H)-one core followed by a biocatalytic Direct Asymmetric Reductive Amination (DARA) using an engineered
ω
-transaminase (
ω
-TA).
Retrosynthetic Strategy & Mechanistic Causality
The primary synthetic challenge of this molecule lies in the steric hindrance and stereoelectronic effects introduced by the fluorine atom at the C4 position, directly adjacent to the C3 target amine.
Core Synthesis: Thorpe-Ziegler Cyclization
The synthesis begins with the O-alkylation of 2-fluoro-6-hydroxybenzonitrile using ethyl bromoacetate. The choice of a nitrile over an ester at the 1-position is deliberate; the strongly electron-withdrawing cyano group significantly increases the acidity of the
α
-protons on the acetate moiety. This facilitates a highly efficient, base-mediated Thorpe-Ziegler cyclization[1]. Subsequent acid-catalyzed hydrolysis and decarboxylation in a single pot yield the intermediate 4-fluorobenzofuran-3(2H)-one.
Chiral Installation: The Biocatalytic Advantage
Historically,
α
-chiral primary amines were accessed via metal-catalyzed DARA (e.g., using Ru-Segphos complexes) under high hydrogen pressure[2]. However, the steric bulk of the 4-fluoro substituent severely limits the turnover number (TON) of bulky metal-ligand complexes. Furthermore, metal residues are strictly regulated in API manufacturing.
To bypass these limitations, we employ an engineered
ω
-transaminase (
ω
-TA).
ω
-TAs utilize Pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from a sacrificial donor—in this case, isopropylamine (IPA)—to the prochiral ketone[3]. The enzyme's highly evolved chiral pocket perfectly discriminates the Re and Si faces of 4-fluorobenzofuran-3(2H)-one, yielding the (S)-enantiomer with >99% ee. Because transamination is an equilibrium-driven process, the continuous removal of the acetone byproduct is critical to drive the reaction to completion[4].
Biocatalytic transamination cycle for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine synthesis.
Experimental Protocols
The following self-validating protocols are designed for a 100-gram scale-up, incorporating critical In-Process Controls (IPCs) to ensure reproducibility.
Protocol A: Biocatalytic Synthesis of the Free Base
Objective: Convert 4-fluorobenzofuran-3(2H)-one to (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine.
Preparation of the Aqueous Buffer: In a 2 L jacketed reactor, dissolve 150 g of isopropylamine (IPA) in 1 L of 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using 6 M HCl.
Causality: Maintaining pH 7.5 is critical. A lower pH protonates IPA, reducing donor availability, while a higher pH risks denaturing the enzyme[5].
Cofactor and Enzyme Addition: Add 1.0 g of Pyridoxal 5'-phosphate (PLP) and 5.0 g of engineered
ω
-TA powder. Stir gently at 250 rpm until fully dissolved.
Substrate Addition: Dissolve 100 g of 4-fluorobenzofuran-3(2H)-one in 100 mL of DMSO. Add this solution dropwise to the reactor.
Causality: DMSO acts as a necessary co-solvent to maintain the hydrophobic ketone in solution without precipitating or inactivating the enzyme.
Reaction and Equilibrium Shift: Heat the reactor to 35 °C. Initiate subsurface nitrogen sparging (0.5 L/min) to continuously sweep the volatile acetone byproduct from the system.
IPC: Monitor conversion via HPLC every 4 hours. Proceed to workup when conversion is >98%.
Workup and Extraction: Adjust the pH to 11.0 with 5 M NaOH to fully deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 500 mL). Discard the aqueous layer containing the enzyme and PLP.
Concentration: Wash the combined MTBE layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Protocol B: Hydrochloride Salt Crystallization
Objective: Stabilize the oxidation-prone free base and purge residual organic impurities.
Dissolution: Dissolve the crude free base in 400 mL of Ethyl Acetate (EtOAc) in a 1 L round-bottom flask.
Acidification: Cool the solution to 5 °C. Slowly add 1.1 equivalents of 5 N HCl in isopropanol (IPA) dropwise over 30 minutes.
Causality: Utilizing HCl in IPA rather than aqueous HCl prevents the formation of a biphasic system, driving immediate supersaturation and nucleation of the salt.
Aging and Isolation: Stir the resulting slurry at 0–5 °C for 2 hours to maximize crystallization yield. Filter the white crystalline solid, wash with cold EtOAc (100 mL), and dry in a vacuum oven at 40 °C for 12 hours.
Quantitative Process Metrics
To validate the superiority of the biocatalytic approach, the table below summarizes the quantitative data comparing the three primary methodologies evaluated during route scouting.
Application Note: Scalable Preparation and Arraying of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Derivatives for High-Throughput Screening
Scientific Context & Mechanistic Rationale The (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold is a highly privileged chiral building block in contemporary medicinal chemistry. It is prominently featured in the devel...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Mechanistic Rationale
The (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine scaffold is a highly privileged chiral building block in contemporary medicinal chemistry. It is prominently featured in the development of selective Factor XIa (FXIa) inhibitors for anticoagulation therapy[1],[2] and β-arrestin-biased 5-HT2A receptor agonists for neuropsychiatric applications[3].
The strategic placement of the fluorine atom at the C4 position serves a dual purpose: it modulates the basicity (pKa) of the adjacent C3-amine to optimize target residence time, and it enhances the metabolic stability of the benzofuran core against oxidative degradation. Furthermore, the (S)-stereocenter dictates the exact spatial orientation critical for binding within tight enzymatic pockets, such as the S1 pocket of serine proteases[1].
Causality in Synthetic Design
For High-Throughput Screening (HTS) campaigns, generating a diverse library of derivatives requires a robust, scalable supply of the enantiopure primary amine. The synthesis typically begins with the reduction of 4-fluoro-benzofuran-3-one oxime.
The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., Pd/C, H₂) frequently results in the hydrogenolysis of the benzylic C-O ether bond, leading to ring-opened phenolic byproducts. Furthermore, the C4-fluorine atom is highly susceptible to hydrodefluorination under transition-metal catalysis.
The Solution: To circumvent this, an electron-transfer reduction utilizing freshly prepared aluminum amalgam (Al(Hg)) in anhydrous THF is strictly required[4]. This method selectively reduces the oxime to the primary amine while preserving both the delicate dihydrobenzofuran core and the halogen substituent[4]. Following reduction, classical chiral resolution via diastereomeric salt formation ensures a self-validating, scalable route to the pure (S)-enantiomer without the risk of chiral drift during HTS arraying.
Quantitative Optimization of Oxime Reduction
The table below summarizes the causality behind the selection of the reducing agent, demonstrating why transition-metal catalysis fails for this specific scaffold and why electron-transfer reduction is mandated.
Reduction Method
Catalyst/Reagent
Solvent
Temp (°C)
Yield (%)
Purity (LC-MS)
Major Byproduct Observed
Catalytic Hydrogenation
Pd/C, H₂ (1 atm)
MeOH
25
< 10%
< 20%
Ring-opened phenol (Hydrogenolysis)
Catalytic Hydrogenation
PtO₂, H₂ (1 atm)
EtOH
25
35%
45%
Hydrodefluorinated amine
Hydride Reduction
LiAlH₄
THF
0 to 25
55%
70%
Over-reduced alcohol
Electron-Transfer
Al(Hg) Amalgam
THF
65 (Reflux)
> 80%
> 95%
None (Trace unreacted oxime)
Experimental Protocols
Protocol A: Chemoselective Reduction of 4-Fluoro-benzofuran-3-one Oxime
This protocol ensures the structural integrity of the fluorinated core during primary amine formation.
Preparation of Aluminum Amalgam: Polish 1.0 g of aluminum foil and cut it into small strips. Sequentially dip the strips in a 2% aqueous HgCl₂ solution for 15-30 seconds until a light amalgamation (shiny mercury beads) appears on the surface[4]. Immediately wash the strips with deionized water, followed by anhydrous THF.
Substrate Preparation: Dissolve 0.48 g of 4-fluoro-benzofuran-3-one oxime in 40 mL of anhydrous THF under a strict Argon atmosphere[4].
Electron-Transfer Reduction: Quickly add the freshly prepared aluminum amalgam to the oxime solution. Heat the mixture to reflux (approx. 65 °C) for 24 hours under Argon[4].
Workup: Cool the reaction to room temperature. Filter the suspension through a tightly packed pad of Celite to remove all aluminum/mercury salts, washing the filter cake with excess THF.
Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N) to yield the racemic 4-fluoro-2,3-dihydrobenzofuran-3-amine.
Protocol B: Chiral Resolution via Diastereomeric Salt Formation
This step acts as a self-validating purification system, ensuring >99% ee for downstream HTS.
Salt Formation: Dissolve the racemic amine (1.0 eq) in hot methanol. Add a solution of (1R,2R)-(-)-di-O-p-toluoyltartaric acid ((-)-DPTTA) (0.5 eq) in methanol dropwise under continuous stirring.
Selective Crystallization: Allow the solution to cool slowly to room temperature, then incubate at 4 °C for 12 hours to induce the selective crystallization of the (S)-amine diastereomeric salt.
Free-basing: Filter the crystals, wash with cold methanol, and partition the solid between 1M aqueous NaOH and dichloromethane (DCM). Extract the aqueous layer with DCM (3x).
Validation: Dry the combined organic layers over Na₂SO₄ and concentrate. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The target ee is >99%.
Protocol C: 384-Well Parallel Amide Coupling for HTS
Arraying the (S)-amine scaffold against a library of carboxylic acids for target screening.
Preparation: Prepare a 0.1 M stock solution of the enantiopure (S)-amine in anhydrous DMSO.
Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 2.0 µL of the (S)-amine stock into each well of a 384-well assay plate.
Coupling Reagents: Add 2.2 µL of a 0.1 M solution of diverse carboxylic acids (from an arrayed library), followed by 2.0 µL of HBTU (0.12 M in DMF)[5] and 1.0 µL of DIPEA to each well. HBTU is selected for its high coupling efficiency and excellent solubility in DMSO/DMF matrices[5].
Incubation: Seal the plate with a pierceable foil seal and agitate on a high-speed plate shaker for 12 hours at room temperature.
Quality Control (QC): Sample 10% of the wells across the plate for in situ LC-MS analysis. Ensure an average conversion purity of >85% before transferring the plate to the primary biological screening cascade (e.g., FXIa enzymatic assay or 5-HT2A binding assay).
Visualizations
Fig 1: Chemoselective reduction and chiral resolution workflow for the (S)-amine scaffold.
Fig 2: 384-well parallel synthesis and HTS assay cascade for (S)-amine derivatives.
References
Source: Googleapis.
Source: Journal of Medicinal Chemistry (ACS Publications)
Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives
Source: ACS Publications
URL
Application Note: Biocatalytic Synthesis of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine via Transaminase-Mediated Asymmetric Amination
Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists Strategic Overview & Rationale The 2,3-dihydrobenzofuran scaffold is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists
Strategic Overview & Rationale
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in numerous natural products and synthetic bioactive molecules[1]. Specifically, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213519-46-0) serves as a critical chiral building block in the development of advanced therapeutics, including highly selective kinase inhibitors and antithrombotic agents like Factor XI (FXI) inhibitors[2].
Historically, accessing enantiopure 3-amino-2,3-dihydrobenzofurans required transition-metal-catalyzed asymmetric allylic amination or classical kinetic resolution, which suffer from poor atom economy, heavy metal contamination, and complex downstream purification.
The Biocatalytic Advantage:
By employing engineered Amine Transaminases (ATAs) , we can achieve the direct asymmetric reductive amination of the prochiral ketone precursor (4-fluoro-2,3-dihydrobenzofuran-3-one). This approach provides absolute stereocontrol (>99% ee), operates under mild aqueous conditions, and utilizes inexpensive isopropylamine (IPA) as the amine donor, representing a highly sustainable and scalable self-validating system.
Mechanistic Causality: The Transaminase Catalytic Cycle
Understanding the enzymatic mechanism is non-negotiable for successful process optimization and troubleshooting. ATAs operate via a classic Ping-Pong Bi-Bi mechanism [3][4].
The catalytic cycle relies on the essential cofactor Pyridoxal-5'-phosphate (PLP) . In the resting state, PLP is covalently bound to an active-site lysine residue via an internal aldimine linkage.
Half-Reaction 1: The amine donor (IPA) enters the active site, displaces the lysine, and forms an external aldimine. Through proton transfer and hydrolysis, the amine group is transferred to the cofactor, generating pyridoxamine-5'-phosphate (PMP) and releasing acetone as a byproduct[5].
Half-Reaction 2: The prochiral ketone substrate (4-fluoro-2,3-dihydrobenzofuran-3-one) binds to the PMP-enzyme complex. The sequence reverses, transferring the amine to the substrate and releasing the highly enantiopure (S)-amine product while regenerating the PLP resting state[3].
Causality in Reaction Design: The transamination is highly reversible. To drive the equilibrium toward the product, we use a massive molar excess of IPA (up to 10 equivalents) and actively remove the acetone byproduct via mild nitrogen sparging.
Caption: Transaminase Ping-Pong Bi-Bi mechanism for chiral amine synthesis.
Experimental Protocols & Methodologies
This protocol is designed as a self-validating system. The visual cue of the PLP cofactor (a distinct yellow color) serves as an immediate indicator of enzyme integrity. Loss of color indicates PLP depletion or enzyme aggregation.
Phase 1: Reagent Preparation & Reaction Assembly
Buffer Preparation: Prepare a 100 mM Triethanolamine (TEA) buffer. Adjust the pH to 7.5 using concentrated HCl. Why TEA? TEA provides excellent buffering capacity at pH 7.5 without acting as a competing amine donor.
Cofactor Addition: Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1.0 mM.
Critical Insight: Do not exceed 10 mM PLP. While higher concentrations theoretically drive saturation, they induce enzyme-PMP complex aggregation, leading to catastrophic operational instability[3].
Amine Donor: Add Isopropylamine (IPA) to achieve a 1.0 M concentration (approx. 10 equivalents relative to the substrate). Re-adjust the pH to 7.5.
Substrate Loading: Dissolve 4-fluoro-2,3-dihydrobenzofuran-3-one (100 mM final concentration) in DMSO (10% v/v final reaction volume). Add dropwise to the buffer. Why DMSO? The substrate has poor aqueous solubility; 10% DMSO acts as a co-solvent without denaturing the engineered ATA.
Enzyme Addition: Add the engineered (S)-selective Amine Transaminase (e.g., ATA-256 or an equivalent evolved variant) at a loading of 2.5 g/L.
Incubation: Incubate the reaction at 30°C with orbital shaking at 250 RPM.
Equilibrium Shifting: Apply a gentle, continuous nitrogen sweep over the headspace to volatilize and remove the acetone byproduct.
Sampling: Withdraw 50 µL aliquots at 4h, 8h, and 24h. Quench with 50 µL of acetonitrile, centrifuge at 14,000 x g for 5 minutes, and analyze the supernatant via HPLC.
Phase 3: Downstream Processing & Salt Formation
Quenching & Extraction: Once conversion exceeds 99%, adjust the reaction pH to >11.0 using 5M NaOH to ensure the product amine is fully deprotonated (free base form).
Phase Separation: Extract with Methyl tert-butyl ether (MTBE) (3 x 1 volume). The organic phase will contain the product, while the enzyme, PLP, and buffer salts remain in the aqueous phase.
Crystallization: Dry the combined organic layers over anhydrous Na₂SO₄. Filter, and add 1.2 equivalents of HCl in isopropanol. The (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride salt will precipitate as a highly pure white solid.
Caption: Step-by-step workflow for the biocatalytic synthesis and downstream processing.
Quantitative Data Presentation
Process optimization requires balancing enzyme stability against thermodynamic equilibrium. Table 1 summarizes the critical process parameters and their impact on conversion.
Table 1: Optimization of Reaction Parameters
Parameter
Condition Tested
Conversion (24h)
Causality / Observation
Amine Donor (IPA)
2.0 Equivalents
45%
Severe thermodynamic limitation; equilibrium reached early.
(R)-Enantiomer: ~8.2 min | (S)-Enantiomer: ~9.5 min
Troubleshooting & Self-Validating Systems
Symptom: Reaction stalls at ~50% conversion.
Validation Check: Check the physical setup. Is the nitrogen sweep active? If acetone accumulates in the headspace, the reverse reaction (Half-Reaction 2 in reverse) will perfectly balance the forward reaction, halting progress.
Symptom: Reaction mixture loses its characteristic yellow color.
Validation Check: The yellow color is the optical signature of the PLP external aldimine. Color loss indicates PLP degradation or irreversible binding to an inhibitor. Spike the reaction with an additional 0.5 mM PLP; if activity resumes, cofactor depletion was the root cause.
Symptom: Emulsion forms during MTBE extraction.
Validation Check: Denatured proteins act as powerful surfactants. Ensure the pH is strictly >11.0 before extraction, and filter the aqueous mixture through a pad of Celite to remove precipitated enzyme prior to adding the organic solvent.
References
(S)
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds
Angewandte Chemie Intern
Merging Biocatalysis, Flow, and Surfactant Chemistry: Innovative Synthesis of an FXI (Factor XI) Inhibitor
Organic Process Research & Development (ACS)
Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts
ACS C
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids
MDPI
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines
PubMed Central (PMC)
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Anticipated Biological Activity of (S)- and (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals Executive Summary While direct comparative biological data for the enantiomers of 4-Fluoro-2,3-dihydrobenzofuran-3-amine are not extensively available in pu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct comparative biological data for the enantiomers of 4-Fluoro-2,3-dihydrobenzofuran-3-amine are not extensively available in published literature, this guide synthesizes established principles of stereochemistry and pharmacology to provide an in-depth, predictive comparison. The core principle of chirality dictates that the three-dimensional arrangement of a molecule is paramount in its interaction with biological systems.[1][2] Biological targets, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions where one enantiomer of a drug fits its target significantly better than the other.[3][4]
This guide will explore the foundational concepts of stereoselectivity in drug action, using well-documented examples of chiral drugs to illustrate why the (S)- and (R)-enantiomers of 4-Fluoro-2,3-dihydrobenzofuran-3-amine are expected to exhibit distinct pharmacodynamic and pharmacokinetic profiles. We will delve into the probable molecular targets for this scaffold, drawing parallels with known psychoactive compounds, and detail the experimental protocols required to empirically determine and quantify these anticipated differences.
The Principle of Chirality in Drug-Receptor Interactions: A Matter of Fit
A chiral molecule and its non-superimposable mirror image are known as enantiomers.[5] While they share the same chemical formula and connectivity, their spatial arrangement differs, much like a left and a right hand.[6] This seemingly subtle difference has profound implications in pharmacology. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, create chiral environments for drug interactions.[5][7]
The interaction between a drug and its biological target is often analogized to a key fitting into a lock or, more accurately, a hand fitting into a glove.[1][8] An active enantiomer, often termed the eutomer , possesses the correct three-dimensional configuration to bind effectively to its target, eliciting a biological response.[7][9] The other enantiomer, the distomer , may bind with significantly lower affinity, be inactive, or even interact with different targets, potentially leading to off-target effects or toxicity.[5][9]
This stereoselectivity is often explained by the "three-point attachment" model, where a chiral molecule must interact with at least three complementary points on its receptor to achieve a stable and active binding orientation.[3][10] The distomer, due to its mirrored configuration, cannot achieve this optimal three-point interaction simultaneously.[10]
Caption: The three-point attachment model illustrating why one enantiomer (the eutomer) achieves a precise fit with a chiral receptor, while the other (the distomer) cannot.
Predicted Biological Targets and Activity of 4-Fluoro-2,3-dihydrobenzofuran-3-amine
The chemical scaffold of 4-fluoro-2,3-dihydrobenzofuran-3-amine incorporates features common to molecules that interact with the central nervous system, particularly monoamine transporters. These transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine)—are critical for regulating neurotransmitter levels and are the primary targets for many antidepressant and stimulant medications.[11][12] The presence of a benzofuran core and a primary amine suggests a potential for interaction with these transporters.
Given the high degree of stereoselectivity observed in drugs targeting monoamine transporters, it is highly probable that the (S) and (R) enantiomers of 4-fluoro-2,3-dihydrobenzofuran-3-amine will exhibit significant differences in their binding affinities and functional activities at SERT, DAT, and NET.
Case Studies in Stereoselectivity: Citalopram and Fluoxetine
To illustrate the expected divergence in activity, we can examine two well-known chiral selective serotonin reuptake inhibitors (SSRIs).
Citalopram vs. Escitalopram
Citalopram is sold as a racemate, a 1:1 mixture of its (S) and (R) enantiomers.[13][14] Extensive research has demonstrated that the therapeutic activity resides almost exclusively in the S-enantiomer, now marketed as the single-enantiomer drug escitalopram.[15][16]
(S)-citalopram (Escitalopram): This is the eutomer. It is a potent inhibitor of serotonin reuptake.[17]
(R)-citalopram: This is the distomer. It is 30 to 40 times less potent at inhibiting serotonin reuptake.[13][15] Furthermore, some studies suggest that R-citalopram may even inhibit the action of the S-enantiomer at the serotonin transporter, meaning the racemic mixture may be less effective than the pure eutomer.[14]
Fluoxetine
Fluoxetine is also a chiral drug marketed as a racemate.[13][18] While both enantiomers contribute to its activity, they do so with different potencies and are metabolized differently.
(S)-fluoxetine: Slightly more potent at inhibiting serotonin reuptake than the R-enantiomer.[19]
(R)-fluoxetine: Less potent than the S-enantiomer.[19]
Metabolism: The enantiomers are metabolized by cytochrome P450 enzymes into active metabolites, norfluoxetine. Here, the stereochemical difference is magnified: (S)-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than (R)-norfluoxetine.[19][20] This highlights that stereoselectivity extends to pharmacokinetics (metabolism) as well as pharmacodynamics (receptor binding).[1][13]
(S)-norfluoxetine is ~20x more potent than (R)-norfluoxetine[20]
(R)-norfluoxetine is significantly less potent
This table summarizes the differential activities of the enantiomers of citalopram and fluoxetine, providing a model for the expected differences between the enantiomers of 4-Fluoro-2,3-dihydrobenzofuran-3-amine.
Experimental Protocols for Determining Enantiomer-Specific Biological Activity
To empirically validate the predicted differences in biological activity between (S)- and (R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, a series of standardized in vitro assays would be employed. The primary focus would be on their interaction with monoamine transporters.
Caption: A generalized workflow for characterizing the stereoselective activity of a chiral compound at monoamine transporters.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific molecular target. The goal is to determine the equilibrium dissociation constant (Ki), a measure of how tightly the drug binds to the transporter. A lower Ki value indicates higher binding affinity.
Step-by-Step Methodology:
Target Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) that have been engineered to express a high density of a specific human monoamine transporter (hSERT, hDAT, or hNET).[21]
Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]CFT for DAT, [³H]nisoxetine for NET) at a fixed concentration.
Competitive Binding: The (S)- or (R)-enantiomer of 4-fluoro-2,3-dihydrobenzofuran-3-amine is added to the wells in a range of increasing concentrations.
Incubation: The plates are incubated to allow the binding to reach equilibrium.[21]
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) but allows the unbound radioligand to pass through.[21]
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[21]
Synaptosomal or Cell-Based Uptake Inhibition Assays
These functional assays measure how effectively a compound blocks the primary function of the transporter: to take up its neurotransmitter substrate from the extracellular space. This provides a measure of the compound's potency (IC50).
Step-by-Step Methodology:
Cell Culture: Adherent HEK293 cells stably expressing the transporter of interest (hSERT, hDAT, or hNET) are cultured in 96-well plates.[22][23]
Pre-incubation: Cells are washed and pre-incubated for a short period with varying concentrations of the (S)- or (R)-enantiomer.[22]
Uptake Initiation: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to initiate the uptake process.[12]
Incubation: The uptake reaction proceeds for a short, defined period (e.g., 1-5 minutes) at room temperature or 37°C.[22][23]
Termination: The uptake is rapidly stopped by washing the cells with ice-cold buffer.[22]
Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured with a scintillation counter.
Data Analysis: The amount of substrate uptake is plotted against the concentration of the inhibitor. The resulting dose-response curve is used to calculate the IC50 value, which represents the concentration of the enantiomer required to inhibit 50% of the transporter's uptake function.
Conclusion
The fundamental principles of stereochemistry in pharmacology provide a robust framework for predicting that the (S) and (R) enantiomers of 4-fluoro-2,3-dihydrobenzofuran-3-amine will display distinct biological activities. Based on the extensive precedent set by chiral drugs targeting monoamine transporters, it is expected that one enantiomer will exhibit significantly higher affinity and potency for targets such as SERT, DAT, or NET. The other enantiomer may be substantially less active, inactive, or could even modulate the activity of its counterpart.
Empirical validation through radioligand binding and functional uptake inhibition assays is essential to quantify these differences in affinity (Ki) and potency (IC50). Such studies are critical in drug development, as they can lead to the identification of a more selective and potent therapeutic agent with an improved safety profile, a process known as a "chiral switch."[7] For researchers in drug discovery, the separate evaluation of each enantiomer is not merely an academic exercise but a crucial step toward developing safer and more effective medicines.[5][24]
References
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. Profiles of Drug Substances, Excipients, and Related Methodology, 30, 45-73. [Link]
Gherghel, A., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4589. [Link]
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]
Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]
Patsnap. (2025). What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]
Kumar, A., et al. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1008. [Link]
Sánchez, C. (2004). The two enantiomers of citalopram. Citalopram is a racemate. ResearchGate. [Link]
Robertson, D. W., et al. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(1), 1412-1417. [Link]
IJzerman, A. P., & Soudijn, W. (2003). Stereoselectivity of drug-receptor interactions. IDrugs, 6(1), 43-56. [Link]
Save My Exams. (2024). Chirality & Drug Production. A Level Chemistry. [Link]
Longdom Publishing. (2025). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. [Link]
Iannone, A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7383. [Link]
Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]
Kumar, R., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 32789-32800. [Link]
Chaudhari, Y. K. (2022). Importance of Stereochemistry in Drug Design.pptx. Slideshare. [Link]
Patel, M., & Shah, D. (2011). Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical Research and Allied Sciences, 2(1), 1-12. [Link]
Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
Lis, S., & Młyniec, K. (2015). Enantiomers: a new issue in pharmacotherapy of depression? Psychiatria Polska, 49(6), 1133–1145. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]
Kannappan, V. (2022). Escitalopram. Chiralpedia. [Link]
BioAgilytix. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]
Hyttel, J., et al. (1992). The Pharmacological Effect of Citalopram Resides in the (S)-(+)-Enantiomer. Journal of Neural Transmission, 88(2), 157-160. [Link]
Sánchez, C., et al. (2003). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities. Psychopharmacology, 167(4), 353–362. [Link]
Rashid, M., & Singh, H. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research, 13(2). [Link]
IJzerman, A. P., & Soudijn, W. (2003). Stereoselectivity of drug-receptor interactions. ResearchGate. [Link]
Smith, D. F. (1989). The stereoselectivity of drug action. Pharmacology & Toxicology, 65(5), 321-331. [Link]
Robertson, D. W., et al. (1988). The absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(7), 1412-1417. [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.17. [Link]
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Psychiatrist.com. [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923–932. [Link]
Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-21). Humana Press. [Link]
Frank, H., et al. (1978). A technique for the determination of enantiomeric amino acids in biological samples. Agents and Actions, 8(4), 420-421. [Link]
Polavarapu, P. L., & He, J. (2001). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Analytical Chemistry, 73(22), 547A-553A. [Link]
INNOPHARMA Drug Discovery. Radioligand Binding Assays. AseBio. [Link]
Zhang, H., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(4), 1279. [Link]
Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-11. [Link]
European Medicines Agency. (1993). Investigation of Chiral Active Substances. [Link]
Rizzuto, F. J., et al. (2019). Multisite Binding of Drugs and Natural Products in an Entropically Favorable, Heteroleptic Receptor. Journal of the American Chemical Society, 141(21), 8484–8493. [Link]
Validation of LC-MS/MS Methods for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Quantification: A Comparative Bioanalytical Guide
Executive Summary & Scientific Context (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213519-46-0) is a highly specialized, chiral primary amine that serves as a critical building block in the synthesis of next-generat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1213519-46-0) is a highly specialized, chiral primary amine that serves as a critical building block in the synthesis of next-generation, irreversible Janus kinase 3 (JAK3) inhibitors. Because JAK3 is uniquely characterized by a cysteine residue (Cys909) in its ATP-binding pocket, therapeutics derived from this fluorinated benzofuran scaffold can achieve profound selectivity by forming covalent bonds with Cys909, minimizing off-target kinase toxicity [1].
In drug development, accurately quantifying this amine—whether as an active circulating metabolite, a prodrug constituent, or a potential impurity—is paramount for pharmacokinetic (PK) and toxicokinetic (TK) profiling. However, its low molecular weight, high polarity, and basic nature present significant bioanalytical challenges, notably poor retention on standard reversed-phase columns and severe susceptibility to matrix-induced ion suppression.
Mechanism of action for JAK3 inhibitors targeting the Cys909 residue.
Platform Comparison: Selecting the Optimal Analytical Strategy
To establish a rugged, [2], we must objectively evaluate the chromatographic, extraction, and detection alternatives.
Chromatography: Reversed-Phase (RPLC) vs. HILIC
On a traditional C18 column, highly polar, low-molecular-weight amines elute in the void volume. This co-elution with unretained salts and endogenous plasma proteins leads to severe ion suppression in the mass spectrometer. While ion-pairing agents (e.g., heptafluorobutyric acid) can increase RPLC retention, they notoriously contaminate MS systems and suppress electrospray ionization (ESI) efficiency.
The Causality of HILIC Superiority: Hydrophilic Interaction Liquid Chromatography (HILIC) relies on partitioning between a water-enriched layer on the silica surface and the bulk organic mobile phase. For (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine, HILIC provides excellent retention. Furthermore, the high acetonitrile content (>80%) significantly lowers the surface tension of the eluent. This leads to highly efficient droplet fission and desolvation in the ESI source, translating to a 10- to 50-fold increase in MS/MS sensitivity compared to RPLC [3].
Sample Preparation: PPT vs. LLE vs. SPE
Protein Precipitation (PPT) is rapid but leaves high concentrations of endogenous glycerophospholipids (monitored via the m/z 184 transition). These lipids compete for charge in the ESI source, causing signal quenching. Liquid-Liquid Extraction (LLE) struggles to extract highly polar amines efficiently.
The Causality of MCX-SPE: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is the gold standard here. By leveraging the basicity of the amine (pKa ~9.2), the compound is trapped by strong cation exchange (sulfonic acid groups) at a low pH. This allows for aggressive 100% organic washes to strip away neutral lipids before eluting the target analyte with a high-pH organic solvent.
Mass Spectrometry: QqQ vs. Q-TOF
While Quadrupole Time-of-Flight (Q-TOF) offers high mass accuracy for structural elucidation, Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode remains the industry standard for absolute quantification. QqQ provides a superior linear dynamic range (up to 4-5 orders of magnitude) and the sensitivity required to meet strict Lower Limit of Quantification (LLOQ) criteria.
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standard (IS) tracking to normalize extraction recovery and matrix effects, alongside blank injections to continuously monitor for carryover—a strict requirement under [4].
Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of stable-isotope labeled internal standard (IS) (e.g., (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine-d3, 50 ng/mL).
Acidification: Add 100 µL of 2% Phosphoric Acid (H₃PO₄) to protonate the amine, ensuring a positive charge.
Conditioning: Condition the Oasis MCX 96-well plate (30 mg) with 1 mL Methanol (MeOH), followed by 1 mL MS-grade Water.
Loading: Load the acidified plasma sample onto the SPE plate.
Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in Water (removes polar interferences), followed by 1 mL of 100% MeOH. Causality: The 100% MeOH wash strips away neutral lipids and phospholipids while the target amine remains ionically bound to the sorbent.
Elution: Elute with 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: Raising the pH >11 neutralizes the amine, breaking the ionic bond and allowing elution.
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90:10 Acetonitrile:Water with 10 mM Ammonium Formate).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 100% Acetonitrile.
Gradient: Isocratic hold at 90% B for 1.5 min, followed by a rapid drop to 60% B to flush strongly retained matrix components, returning to 90% B for re-equilibration.
Product Ion (Quantifier): m/z 137.0 (Loss of NH₃).
Collision Energy (CE): 15 eV.
Workflow for the extraction and LC-MS/MS quantification of polar amines from plasma.
Method Validation & Data Presentation
The method was validated strictly according to ICH M10 guidelines. The use of HILIC combined with MCX-SPE resulted in near-quantitative recovery and negligible matrix effects, proving the robustness of the causality-driven protocol design.
Table 2: ICH M10 Validated Performance Data Summary
Validation Parameter
Acceptance Criteria (ICH M10)
Observed Performance (HILIC-MS/MS)
Linear Range
R² ≥ 0.990
0.5 – 500 ng/mL (R² = 0.998)
Lower Limit of Quant. (LLOQ)
Signal-to-Noise (S/N) ≥ 5
0.5 ng/mL (S/N > 15)
Intra-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
3.2% – 6.8%
Inter-day Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-4.1% to +5.2%
Extraction Recovery
Consistent across QC levels
92.4% ± 3.1%
Matrix Factor (IS normalized)
CV ≤ 15%
0.98 (CV = 2.5%) - No Ion Suppression
Carryover
≤ 20% of LLOQ in blank
Not Detected (< 1% of LLOQ)
References
Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports (Nature) / PMC. Available at:[Link]
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]
Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. Chromatography Online. Available at:[Link]
ICH M10 on bioanalytical method validation - Step 5. European Medicines Agency (EMA). Available at:[Link]
Validation
The Fluorine Effect: A Comparative Guide to (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine vs. Non-Fluorinated Analogs
The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of novel Factor XIa inhibitors and potent anti-inflammatory agents . How...
Author: BenchChem Technical Support Team. Date: March 2026
The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of novel Factor XIa inhibitors and potent anti-inflammatory agents . However, the non-fluorinated parent compound, (S)-2,3-dihydrobenzofuran-3-amine, often suffers from rapid metabolic clearance and suboptimal membrane permeability driven by the high pKa of its primary amine.
The strategic introduction of a fluorine atom at the 4-position—yielding (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine —represents a classic application of the "magic atom" effect in modern drug design . This guide objectively compares the physicochemical and pharmacokinetic performance of the fluorinated analog against its non-fluorinated counterpart, providing drug development professionals with mechanistic insights and self-validating experimental protocols.
Mechanistic Impact: The Role of the 4-Fluoro Substitution
The superiority of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine over the non-fluorinated analog is not coincidental; it is rooted in strict physicochemical causality:
pKa Modulation via Inductive Effects : Fluorine is the most electronegative element. Placing it at the 4-position (ortho to the C3 carbon bearing the amine) exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the primary amine, significantly lowering its pKa. Consequently, at physiological pH (7.4), a higher fraction of the drug exists in its un-ionized, neutral state, which is a prerequisite for passive membrane diffusion.
Metabolic Shielding : Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation. The C–F bond is exceptionally strong (~116 kcal/mol) compared to a C–H bond (~98 kcal/mol). The 4-fluoro substitution physically blocks the metabolically labile site and electronically deactivates the aromatic ring against electrophilic enzymatic attack.
Lipophilicity Enhancement : The high lipophilicity of the fluorine atom increases the overall distribution coefficient (LogD) of the molecule, further driving cellular permeability without violating Lipinski's Rule of Five.
Logical relationship map illustrating the physicochemical impact of 4-fluoro substitution.
Quantitative Physicochemical Comparison
The following table summarizes the comparative performance metrics between the two scaffolds. (Note: Values are representative baseline estimates derived from established structure-activity relationship (SAR) models for fluorinated benzylamines and dihydrobenzofurans).
Property
(S)-2,3-dihydrobenzofuran-3-amine
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
Mechanistic Rationale
Amine pKa
~8.8
~7.5
Strong -I inductive effect of the 4-fluoro substituent lowers basicity.
LogD (pH 7.4)
0.8
1.9
Fluorine increases intrinsic lipophilicity and reduces the ionized fraction at pH 7.4.
HLM Stability (t½)
~25 min
>120 min
The robust C–F bond blocks CYP450-mediated aromatic hydroxylation.
PAMPA (
Papp
)
< 5 × 10⁻⁶ cm/s
> 15 × 10⁻⁶ cm/s
Higher un-ionized fraction and lipophilicity drive rapid passive transport.
To empirically prove the advantages of the fluorinated analog, researchers must employ rigorous, self-validating in vitro assays. The following protocols are designed with internal controls to ensure data trustworthiness.
Objective: To quantify passive diffusion rates, validating the hypothesis that pKa modulation and increased lipophilicity enhance permeability.
Compound Preparation: Dissolve both compounds in pure DMSO to create 10 mM stock solutions. Dilute to a final concentration of 10 µM in Phosphate-Buffered Saline (PBS, pH 7.4).
Causality: Using PBS at exactly pH 7.4 is critical; it mimics physiological blood pH, allowing the assay to accurately reflect the differing ionization states caused by the fluorine atom.
Plate Loading: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. The compartments must be separated by an artificial lipid membrane (e.g., 20% dodecane/lecithin mixture).
Incubation: Incubate the plates at room temperature for 5 hours without agitation.
Causality: Avoiding agitation preserves the unstirred water layer (UWL) adjacent to the artificial membrane, accurately simulating the unstirred fluid layer of the human gastrointestinal tract.
Quantification: Extract samples from both donor and acceptor wells. Analyze via LC-MS/MS to calculate the effective permeability coefficient (
Papp
). Include a highly permeable internal standard (e.g., Verapamil) to validate membrane integrity.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Objective: To evaluate resistance to CYP450-mediated aromatic oxidation, proving the metabolic shielding effect of the C–F bond.
Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
Causality: MgCl₂ is an essential cofactor required for optimal CYP450 enzymatic activity.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Causality: NADPH acts as the obligate electron donor. Without it, CYP-mediated oxidation cannot occur, serving as a negative control if omitted in parallel wells.
Time-Course Quenching: At precise intervals (t = 0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).
Causality: The high volume of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target timepoint while precipitating proteins for clean LC-MS injection.
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Conclusion
Transitioning from a non-fluorinated 2,3-dihydrobenzofuran-3-amine to the (S)-4-Fluoro analog is not merely a structural tweak; it is a calculated optimization. By leveraging the unique electronegativity and bond strength of fluorine, researchers can simultaneously solve liabilities related to poor membrane permeability and rapid metabolic degradation. As demonstrated in recent literature targeting Factor XIa and inflammatory pathways, this specific fluorinated scaffold provides a robust foundation for developing highly bioavailable, long-lasting therapeutics.
References
Title: Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives
Source: Journal of Medicinal Chemistry (American Chemical Society)
URL: [Link]
Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents
Source: International Journal of Molecular Sciences (NCBI / PMC)
URL: [Link]
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs
Source: RSC Advances (NCBI / PMC)
URL: [Link]
Comparative
A Comparative Guide to Stereoselectivity: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine versus its Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a multitude of biologically active compounds and natural products, exhibiting a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a multitude of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The introduction of a fluorine atom can further enhance the metabolic stability and binding affinity of these molecules.[4] Given the chiral nature of biological targets, the stereochemistry of drug candidates is a paramount consideration in modern pharmaceutical development.[5]
The Imperative of Stereoselectivity in Drug Development
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological systems.[5] Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles.[6][7] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[6]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long recognized the importance of stereochemistry, encouraging the development of single-enantiomer drugs over racemic mixtures.[7][8][9] This "chiral switch" can lead to improved therapeutic indices, simplified pharmacokinetic profiles, and reduced potential for drug-drug interactions.[7][10] Therefore, a thorough evaluation of the individual enantiomers of a chiral drug candidate is not merely a scientific curiosity but a critical step in ensuring safety and efficacy.[11][12]
Synthesis and Chiral Resolution: A Comparative Overview
The preparation of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine and its racemic mixture involves distinct synthetic strategies. While the racemic mixture can be synthesized through various established methods for forming the 2,3-dihydrobenzofuran ring system, obtaining the enantiomerically pure compound requires either an asymmetric synthesis or a chiral resolution of the racemate.[13][14][15][16][17]
Racemic Synthesis:
The synthesis of racemic 4-Fluoro-2,3-dihydrobenzofuran-3-amine can be achieved through multi-step sequences starting from commercially available materials like 4-fluoro-3-methylphenol.[4][18] These routes often involve steps such as bromination, O-alkylation, cyclization, and subsequent functional group manipulations to introduce the amine.[18]
Asymmetric Synthesis and Chiral Resolution:
The enantioselective synthesis of 2,3-dihydrobenzofurans can be accomplished using chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.[19][20][21] An alternative and common approach is the chiral resolution of the racemic amine.[22] This technique involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, to form a pair of diastereomeric salts.[22] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The desired diastereomer is then treated to remove the resolving agent, yielding the enantiomerically pure amine.[22]
Analytical Evaluation of Enantiomeric Purity
The determination of enantiomeric excess (ee) is a critical quality control step in the development of chiral compounds. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prevalent.[23][24][25]
Analytical Technique
Principle
Advantages
Considerations
Chiral HPLC
Differential partitioning of enantiomers on a chiral stationary phase.[23][24]
High sensitivity, accuracy, and resolution. Well-established for quality control.[23]
Requires method development for specific analytes.
NMR Spectroscopy
Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[23][24][26]
Rapid, non-destructive, and provides structural information.[23]
Lower sensitivity compared to HPLC, may require larger sample amounts.[23]
Capillary Electrophoresis (CE)
Differential migration of enantiomers in an electric field in the presence of a chiral selector.[11][23]
Very high efficiency and resolution, requires small sample volumes.[23]
Method development can be complex.
Circular Dichroism (CD)
Differential absorption of left and right circularly polarized light by enantiomers.[23]
Provides information about the absolute configuration.
Generally less sensitive for quantitative analysis of ee.[23]
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework for the analysis of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine and its racemic mixture. Specific parameters may need to be optimized for the particular column and instrumentation used.
Column Selection: Choose a suitable chiral stationary phase (CSP) column known for resolving chiral amines. Common examples include polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD).
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Sample Preparation:
Racemic Standard: Prepare a solution of the racemic 4-Fluoro-2,3-dihydrobenzofuran-3-amine in the mobile phase at a known concentration (e.g., 1 mg/mL).
(S)-Enantiomer Sample: Prepare a solution of the (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine sample at a similar concentration.
HPLC Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm resolution.
Inject the (S)-enantiomer sample.
Data Analysis:
Integrate the peak areas for both enantiomers in the chromatogram of the (S)-enantiomer sample.
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Caption: Experimental workflow for determining enantiomeric excess using Chiral HPLC.
Pharmacological Implications: The Rationale for Enantiopurity
The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its target, typically a protein receptor or enzyme, is stereospecific.[5] This is often described by the "three-point attachment" model, where one enantiomer can achieve a more favorable binding orientation than the other.
The potential for differential pharmacology between the (S)- and (R)-enantiomers of 4-Fluoro-2,3-dihydrobenzofuran-3-amine necessitates a thorough investigation. One enantiomer may be significantly more potent at the desired target, while the other could interact with off-target receptors, leading to undesirable side effects.[27] Furthermore, the two enantiomers can have different pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), with one being metabolized more rapidly than the other.[5][11] Administering a racemic mixture is, in effect, administering two different drugs with potentially different dose-response curves and safety profiles.[8][10]
Caption: Differential interaction of enantiomers with a chiral biological target.
Conclusion
The decision to advance a single enantiomer versus a racemic mixture of a chiral compound like 4-Fluoro-2,3-dihydrobenzofuran-3-amine has profound scientific and clinical implications. The use of the enantiomerically pure (S)-isomer offers the potential for greater selectivity, a better therapeutic window, and a more predictable pharmacokinetic profile. While the initial investment in asymmetric synthesis or chiral resolution may be higher, the long-term benefits in terms of safety, efficacy, and regulatory approval often outweigh these costs. This guide underscores the importance of a comprehensive and early evaluation of stereoselectivity in the drug development process, providing the necessary tools and rationale to support the advancement of safer and more effective medicines.
References
Vertex AI Search. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.
Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6326–6334. [Link]
BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Retrieved from a URL provided by the grounding tool.
Gao, Y., Liu, X., & Fan, X. (2019). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 9(4), 219–225. [Link]
Wikipedia. (2024, February 25). Enantiopure drug. [Link]
Synergy Publishers. (2013, June 30). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs.
An, G., Scamp, R. J., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2358–2377. [Link]
Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?.
Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 7(1).
International Journal of Pharmaceutical Sciences and Research. (2014, November 1). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN.
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs.
ResearchGate. (2024, April 1).
FDA Law Blog. (2007, June 19). FDARA: Single Enantiomer Exclusivity Revisited.
Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., Hariss, L., Haidar, R. H., Antar, L. M., Mallah, Z. I., Badran, B., Grée, R., Hachem, A., Hamade, E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
National Center for Biotechnology Information. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from a URL provided by the grounding tool.
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
RSC Publishing. (2022, September 8).
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
American Chemical Society. (2013, April 20). Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans.
Royal Society of Chemistry. (2016, June 29).
Wikipedia. (2024, January 21). Chiral resolution. [Link]
Patsnap Eureka. (2022, September 22). Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)
BenchChem. (n.d.). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Retrieved from a URL provided by the grounding tool.
ResearchGate. (n.d.).
National Center for Biotechnology Information. (n.d.). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Retrieved from a URL provided by the grounding tool.
Royal Society of Chemistry. (2025, April 22).
PubMed. (2023, June 20).
MilliporeSigma. (n.d.). (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine | 1213519-46-0. Retrieved from a URL provided by the grounding tool.
National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Retrieved from a URL provided by the grounding tool.
American Chemical Society. (2025, June 6).
The Royal Society of Chemistry. (n.d.).
MDPI. (2025, August 14).
National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Retrieved from a URL provided by the grounding tool.
Personal protective equipment for handling (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine
Operational Safety & Handling Protocol: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a highly specialized chiral building block frequently utilized in pharmaceutical synthesis...
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is a highly specialized chiral building block frequently utilized in pharmaceutical synthesis and drug development. Handling this compound requires strict adherence to advanced safety protocols due to the inherent reactivity of the primary amine group, combined with the lipophilic enhancement provided by the fluorine substituent. This guide provides a causality-driven, self-validating operational framework for researchers to ensure maximum safety and chemical integrity.
Chemical Hazard Profile & Mechanistic Causality
To effectively protect yourself, you must understand why the chemical is hazardous. Standard safety data sheets list hazards, but understanding the underlying chemical mechanisms ensures better operational compliance.
Irritation (H315, H319, H335): The primary amine is a nucleophilic and basic center. Upon contact with physiological moisture (eyes, respiratory tract, skin), it causes localized alkaline hydrolysis of tissues, leading to severe irritation[1].
Systemic Toxicity (H302): Heterocyclic and aromatic amines can undergo metabolic activation in the liver, potentially leading to methemoglobinemia—a condition where hemoglobin is oxidized, preventing oxygen transport and causing cyanosis[2].
Lipophilicity: The fluorine atom at the 4-position increases the molecule's lipophilicity, significantly enhancing its ability to penetrate the lipid bilayer of the skin compared to non-fluorinated analogs.
Table 1: Quantitative Hazard & Storage Data
Parameter
Specification
Causality / Rationale
CAS Number
1213519-46-0
Unique identifier for the specific (S)-enantiomer[1].
Purity
≥97%
High purity requires careful handling to prevent contamination[1].
Signal Word
Warning (GHS07)
Indicates acute toxicity and severe irritation risks.
Storage Temp
2-8°C
Prevents thermal degradation and slows oxidation[1].
Atmosphere
Inert (Argon/N₂)
Amines rapidly oxidize in ambient air to form N-oxides and colored impurities[1].
Causality-Driven PPE Matrix
Standard laboratory Personal Protective Equipment (PPE) is insufficient for fluorinated amines. The following matrix outlines the required equipment and the mechanistic reasoning behind each choice.
Ocular Protection:
Requirement: Tightly fitting, unvented chemical safety goggles (EN 166 / ANSI Z87.1)[3].
Causality: Standard safety glasses leave gaps. Amine vapors or aerosolized salts can bypass standard glasses, dissolving in the tear film to cause rapid, severe corneal damage.
Dermal/Hand Protection:
Requirement: Double-gloving with heavy-duty Nitrile (outer) and standard Nitrile (inner).
Causality: Amines can easily permeate thin latex. Nitrile provides a superior barrier to basic organic compounds[3]. Double-gloving ensures that if the outer glove is compromised by a micro-tear, the inner glove maintains the barrier during immediate doffing.
Respiratory Protection:
Requirement: Handling must strictly occur in a certified fume hood. If handling large quantities outside a hood, a full-face respirator with ABEK (organic vapor/amine) cartridges is mandatory[3].
Causality: Mitigates inhalation of volatile free-base vapors or inhalable dust, preventing H335 respiratory irritation and systemic absorption.
Self-Validating Standard Operating Procedure (SOP)
This protocol integrates real-time validation checks to ensure the safety system is actively functioning during the handling of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine.
Phase 1: Pre-Operation & Validation
Ventilation Check: Turn on the chemical fume hood.
Validation: Verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm). Tape a small tissue strip to the bottom of the sash; it must continuously pull inward, visually confirming negative pressure.
Glove Integrity Test: Don the inner and outer nitrile gloves.
Validation: Before donning the outer gloves, trap air inside them and roll the cuff to inflate the fingers. Squeeze gently to ensure no air escapes, validating the absence of micro-punctures.
Phase 2: Execution (Weighing & Transfer)
Thermal Equilibration: Remove the chemical from 2-8°C storage and allow it to reach room temperature in a desiccator before opening[1].
Validation: Observe the exterior of the bottle; if condensation forms, wait longer. Opening cold bottles introduces ambient moisture, degrading the amine.
Static Mitigation: Wipe the exterior of the receiving vial and the balance pan with an anti-static cloth.
Causality: Fluorinated amine salts are prone to static buildup, which can cause the powder to violently aerosolize upon transfer via static repulsion, increasing inhalation risk.
Dispensing: Use a clean, dry, non-sparking spatula[3] to transfer the desired mass. Immediately seal the primary container.
Phase 3: Post-Operation & Storage
Backfilling: Insert an Argon or Nitrogen line into the headspace of the primary container for 5 seconds before tightly capping.
Causality: Displaces oxygen and moisture, preserving the 97% purity and preventing N-oxide formation[1].
Decontamination: Wipe the balance and spatulas with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a standard solvent wipe (e.g., isopropanol) and soap.
Emergency Response & Spill Management Workflow
In the event of a spill, rapid containment is critical to prevent vapor accumulation and environmental release.
Workflow for emergency spill response and decontamination of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine.
Spill Cleanup Protocol:
Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[3]. Do not use sawdust, as amines can react exothermically with organic matter.
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[3].
Neutralization: Wash the spill surface with a mildly acidic detergent solution to neutralize residual amine traces, followed by copious amounts of water.
Disposal Plan
Improper disposal of fluorinated organic amines poses severe environmental hazards, including long-lasting aquatic toxicity[2].
Segregation: Store waste containing (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine in clearly labeled "Halogenated Organic Waste" containers.
Crucial Validation: Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides). Mixing amines with oxidizers can cause spontaneous combustion.
Destruction Method: The mandatory disposal route is high-temperature incineration[2]. Because the molecule contains a fluorine atom, the incineration facility must be equipped with alkaline scrubbers to capture and neutralize the highly toxic hydrofluoric acid (HF) gas generated during combustion[2].
References
Title: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Product Information | Source: sigmaaldrich.com | URL:1
Title: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine Safety Information | Source: sigmaaldrich.com | URL: